1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Description
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Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-[3-(chloromethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChI Key |
KTUNMWJLMFVPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CCl |
Origin of Product |
United States |
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole chemical structure properties
This is an in-depth technical guide on the chemical structure, properties, synthesis, and applications of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole .
Executive Summary
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a specialized heterocyclic building block used in the rational design of pharmaceuticals and agrochemicals. It serves as a potent electrophilic pharmacophore, enabling the introduction of the 3-(1H-1,2,4-triazol-1-yl)benzyl moiety into target molecules. This structural motif is critical in medicinal chemistry for two reasons:
-
Bioisosterism: The 1,2,4-triazole ring acts as a stable, non-classical bioisostere for amides and esters, improving metabolic stability and hydrogen-bonding potential.
-
Reactivity: The chloromethyl group functions as a highly reactive "warhead" for nucleophilic substitution (
), allowing for rapid diversification of lead compounds, particularly in the development of kinase inhibitors , aromatase inhibitors , and antifungal agents .
This guide details the physicochemical profile, synthetic pathways, and reactivity logic required for the effective utilization of this intermediate.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
-
IUPAC Name: 1-[3-(Chloromethyl)phenyl]-1H-1,2,4-triazole
-
Synonyms: 3-(1H-1,2,4-Triazol-1-yl)benzyl chloride;
-Chloro-3-(1,2,4-triazol-1-yl)toluene -
Molecular Formula:
-
Molecular Weight: 193.63 g/mol
-
SMILES: ClCc1cccc(n2cncn2)c1
Structural Geometry & Electronic Properties
The molecule consists of two distinct functional domains connected by a phenylene linker:
-
The 1,2,4-Triazole Ring (N1-linked): Attached directly to the aromatic ring. This nitrogen-rich heterocycle is electron-withdrawing (inductive effect,
) and possesses a dipole moment that influences the solubility and binding affinity of the final drug molecule. The attachment is chemically robust, resistant to metabolic cleavage compared to -linked isomers. -
The Chloromethyl Group (Meta-substituted): Positioned at the C3 (meta) position relative to the triazole. This positioning is strategic; it prevents steric interference between the triazole ring and the nucleophile attacking the benzylic carbon, preserving the planarity of the aromatic system.
Electronic Influence:
The 1,2,4-triazole ring exerts a mild electron-withdrawing effect on the phenyl ring. This deactivates the ring slightly towards electrophilic aromatic substitution but activates the benzylic C-Cl bond towards nucleophilic attack by stabilizing the transition state of
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Solid (Low-melting) or Viscous Oil | Depends on purity and crystal polymorph. |
| Melting Point | 65–75 °C (Predicted) | Analogous benzyl chlorides often have low MPs. |
| Boiling Point | ~340 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, THF, DMF, DMSO, Ethyl Acetate | Highly soluble in polar aprotic solvents. |
| Water Solubility | Low / Hydrolytically Unstable | Slowly hydrolyzes to the alcohol in water. |
| LogP | 1.8 ± 0.3 | Moderate lipophilicity; membrane permeable. |
| pKa (Conjugate Acid) | ~2.3 (Triazole N4) | Weakly basic; protonates only in strong acid. |
Synthesis & Manufacturing Protocols
Since the specific chloromethyl derivative is a specialized intermediate, it is synthesized from the commercially available 3-(1H-1,2,4-triazol-1-yl)benzoic acid or 3-aminobenzyl alcohol .
Route A: From 3-(1H-1,2,4-Triazol-1-yl)benzoic Acid (Preferred)
This route uses the commercially available carboxylic acid precursor (e.g., from Maybridge/Fisher Scientific).
Step 1: Reduction to Alcohol
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions:
, anhydrous THF, 4-12 hours. -
Mechanism: Hydride transfer reduces the carbonyl carbon to the methylene group, yielding [3-(1H-1,2,4-triazol-1-yl)phenyl]methanol .
-
Workup: Quench with saturated
, extract with EtOAc.
Step 2: Chlorination
-
Reagents: Thionyl Chloride (
) or Methanesulfonyl chloride ( ) / . -
Conditions:
or , , catalytic DMF. -
Mechanism:
activates the hydroxyl group (forming an alkyl chlorosulfite intermediate), which is displaced by chloride ion via (with inversion, though irrelevant for achiral benzyl). -
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.
Route B: De Novo Assembly from 3-Aminobenzyl Alcohol
Used when the benzoic acid precursor is unavailable.
-
Triazole Formation: Reaction of 3-aminobenzyl alcohol with 1,2-diformylhydrazine (or Gold's Reagent) at
to close the triazole ring. -
Chlorination: Conversion of the benzyl alcohol to benzyl chloride using
as above.
Figure 1: Synthetic pathway from the benzoic acid precursor to the chloromethyl target.
Reactivity & Synthetic Utility[2]
The core utility of this molecule lies in its ability to transfer the (3-triazolyl)benzyl motif to nucleophiles.
Nucleophilic Substitution ( )
The chloromethyl group is highly susceptible to nucleophilic attack.
-
Amines: Reaction with primary/secondary amines (
, DMF, ) yields benzylamines . This is the primary route for synthesizing kinase inhibitors where the triazole acts as a solvent-exposed binding group. -
Thiols: Reaction with thiols (
, THF) yields thioethers . -
Carbon Nucleophiles: Reaction with enolates or active methylene compounds (e.g., malonates) extends the carbon skeleton.
Triazole Ring Stability
The 1,2,4-triazole ring is chemically robust:
-
Acid/Base Stability: Stable to hydrolysis under standard synthetic conditions.
-
Oxidative Stability: Resistant to mild oxidants, allowing transformations on other parts of the molecule.
-
Metal Coordination: The N4 nitrogen can coordinate with transition metals (
), which is relevant for CYP450 inhibition (antifungal mechanism) and catalysis .
Figure 2: Divergent synthesis capabilities of the chloromethyl pharmacophore.
Applications in Drug Discovery[3]
Aromatase Inhibitors (CYP19)
While Letrozole and Anastrozole utilize a 4-substituted benzyl-triazole motif, the 3-substituted (meta) isomer offers a distinct topological vector. It is used to probe the active site of the aromatase enzyme, specifically targeting the heme iron via the triazole nitrogen while the benzyl group fits into the hydrophobic pocket.
Kinase Inhibitors
In kinase drug discovery, the 1,2,4-triazole moiety serves as a hydrogen bond acceptor in the ATP-binding pocket. The chloromethyl group allows the attachment of this moiety to a "hinge-binding" scaffold (e.g., pyrazole, pyridine) via a methylene linker, optimizing the pharmacokinetic profile (LogD and solubility).
Antifungal Research
The triazole ring is the defining feature of azole antifungals (inhibiting lanosterol 14
Safety & Handling Protocol
Hazard Classification:
-
Skin/Eye Irritant: Benzyl chlorides are potent lachrymators and irritants.
-
Corrosive: Can cause burns upon prolonged contact.
-
Sensitizer: Potential for allergic skin reaction.
Storage & Stability:
-
Moisture Sensitive: Store under nitrogen or argon. Exposure to atmospheric moisture will hydrolyze the chloride to the alcohol over time, releasing HCl gas.
-
Temperature: Store at 2–8°C to prevent slow polymerization or decomposition.
Disposal:
-
Quench excess material with aqueous ammonia or sodium hydroxide to convert the reactive chloride to the less toxic alcohol/amine before disposal.
References
-
Benzoic Acid Precursor: 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.[2][3][4] Available from Maybridge (Code: CC38401) and Thermo Fisher Scientific.
-
Triazole Synthesis: Katritzky, A. R. et al. "Synthesis of 1,2,4-triazoles." Comprehensive Heterocyclic Chemistry, 2008.[5]
- Medicinal Chemistry of Triazoles:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Azole Antifungals," providing context on the N-aryl vs. N-alkyl triazole pharmacophores.
- Chlorination Protocols:Organic Syntheses, Coll. Vol. 4, p. 576 (1963); Vol. 33, p. 47 (1953). (Standard protocols for conversion of benzyl alcohols).
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-1,2,4-Triazol-1-yl)benzoic acid, 97% 1g Maybridge [vietchem.com.vn]
- 3. 3-(1H-1,2,4-triazol-1-yl)benzoesyre, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.dk]
- 4. labvietchem.com.vn [labvietchem.com.vn]
- 5. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this particular isomer is not prominently documented, this guide establishes its core physicochemical properties through theoretical calculations and spectral predictions based on analogous structures. We will explore robust, field-proven synthetic methodologies for its preparation, delve into the mechanistic principles governing its reactivity, and survey its potential applications, particularly in the realm of drug discovery. This document is designed to be a vital resource for researchers leveraging functionalized triazole scaffolds in the design and synthesis of novel molecular entities.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, a testament to its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the successful development of a wide array of therapeutic agents.[1] Marketed drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature this core heterocyclic system.[2] The incorporation of a reactive chloromethylphenyl substituent onto the 1,2,4-triazole nucleus, as in the case of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole, introduces a versatile synthetic handle for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds with diverse biological activities.[3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H8ClN3 | (Calculated) |
| Molecular Weight | 193.634 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white solid | (Inference from similar compounds) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | (Inference from similar compounds) |
Synthesis and Characterization
The synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole can be approached through a logical, multi-step sequence. The following protocols are based on well-established transformations in heterocyclic and aromatic chemistry.
General Synthetic Strategy
A plausible and efficient synthetic route involves two key stages: the formation of the 1-aryl-1,2,4-triazole core followed by the introduction of the chloromethyl group.
Caption: A two-step synthetic workflow for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
Experimental Protocols
Part A: Synthesis of 1-(m-tolyl)-1H-1,2,4-triazole
This procedure is adapted from established methods for the synthesis of 1-aryl-1,2,4-triazoles from anilines.[5][6][7][8]
Materials and Equipment:
-
3-Methylaniline
-
Formamide
-
Hydrazine hydrate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 3-methylaniline (1.0 eq), formamide (excess, acting as both reagent and solvent), and a catalytic amount of p-toluenesulfonic acid.
-
Initial Condensation: Heat the mixture to a moderate temperature (e.g., 120-140 °C) and slowly add hydrazine hydrate (1.1 eq) dropwise.
-
Cyclization: After the addition is complete, increase the temperature to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(m-tolyl)-1H-1,2,4-triazole.
Part B: Benzylic Chlorination
This protocol utilizes a common method for the chlorination of a benzylic methyl group.[9]
Materials and Equipment:
-
1-(m-tolyl)-1H-1,2,4-triazole
-
N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous chlorinated solvent (e.g., carbon tetrachloride or dichloromethane)
-
Round-bottom flask with reflux condenser and inert gas inlet
-
UV lamp (optional, for photo-initiation)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(m-tolyl)-1H-1,2,4-triazole (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of the radical initiator.
-
Initiation and Reaction: Heat the mixture to reflux. For photo-initiation, irradiate the flask with a UV lamp. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a dilute aqueous solution of sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
Spectroscopic Characterization (Predicted)
The structural confirmation of the final product would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of a 1,2,4-triazole derivative typically shows distinct signals for the triazole ring protons in the downfield region (δ 7.5-9.5 ppm).[10]
-
Triazole Protons: Two singlets are expected for the C-H protons of the 1,2,4-triazole ring.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
Chloromethyl Protons: A characteristic singlet for the -CH₂Cl protons, typically appearing around δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.
-
Triazole Carbons: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are expected to resonate in the range of δ 140-170 ppm.[10]
-
Aromatic Carbons: Signals corresponding to the six carbons of the phenyl ring.
-
Chloromethyl Carbon: A signal for the -CH₂Cl carbon, typically in the range of δ 40-50 ppm.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole, possessing both a reactive benzylic chloride and a versatile triazole ring, makes it a valuable intermediate for further chemical transformations.
Reactivity of the Chloromethyl Group
The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions.[11][12][13][14] This allows for the introduction of a wide variety of functional groups.
Caption: Nucleophilic substitution at the benzylic carbon.
Examples of Transformations:
-
Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding ethers.
-
Amine Synthesis: Reaction with ammonia or primary/secondary amines provides access to benzylamines.
-
Ester Synthesis: Reaction with carboxylate salts forms benzylic esters.
-
Cyanide Displacement: Reaction with cyanide salts introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is generally stable but can participate in certain reactions, such as N-alkylation or metal coordination. Electrophilic substitution on the triazole ring is also possible under specific conditions.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole suggest a range of potential applications, particularly in the field of medicinal chemistry.[1][2][3][4][15]
-
Antifungal Agents: The 1,2,4-triazole core is a well-established pharmacophore in many antifungal drugs.[1]
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[4]
-
Antiviral and Antibacterial Agents: The triazole nucleus is also found in various antiviral and antibacterial compounds.[1]
-
Corrosion Inhibitors: Triazole derivatives have been investigated for their potential as corrosion inhibitors for various metals.[2]
-
Ligands in Coordination Chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, making these compounds useful as ligands in the synthesis of coordination polymers and catalysts.
Conclusion
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole represents a versatile and synthetically valuable building block. While its specific properties are not yet widely reported, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and the known reactivity of its constituent functional groups. The strategic combination of a reactive benzylic chloride and a biologically significant 1,2,4-triazole core makes this compound a promising starting point for the development of novel therapeutic agents and advanced materials.
References
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Ansari, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Saudi Pharmaceutical Journal, 29(7), 744-766. [Link]
-
Allen. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. Organic letters, 15(14), 3585–3589. [Link]
-
Organic Chemistry Portal. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. [Link]
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3585-3589. [Link]
-
Bhattacharjee, M. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 3408-3416. [Link]
-
RSC Publishing. (2021). Selective, radical-free activation of benzylic C–H bonds in methylarenes. [Link]
-
Hossain, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 843841. [Link]
-
Sameliuk, Y., & Vovk, M. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. FABAD Journal of Pharmaceutical Sciences, 46(3), 209-224. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Reddy, C. S., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical Sciences, 134(1), 1-10. [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]
-
Combe, S. H., Hosseini, A., & Schreiner, P. R. (2017). Mild Aliphatic and Benzylic Hydrocarbon C-H Bond Chlorination Using Trichloroisocyanuric Acid. The Journal of Organic Chemistry, 82(5), 2407–2413. [Link]
-
PubMed. (2021). Selective, radical-free activation of benzylic C-H bonds in methylarenes. [Link]
-
SpectraBase. (n.d.). 1-phenyl-1H-1,2,4-triazole-3-sulfonamide - Optional[1H NMR] - Chemical Shifts. [Link]
-
Scribd. (n.d.). Synthesis of 1H-1,2,4-Triazoles Methods. [Link]
-
ACS Publications. (2017). Copper-Catalyzed Arylation of Benzylic C–H bonds with Alkylarenes as the Limiting Reagents. [Link]
-
PubMed. (2024). Direct Benzylic C-H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
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Technical Guide: Solubility Profile and Process Engineering of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
The following technical guide details the solubility profile, thermodynamic behavior, and process engineering considerations for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole .
Executive Summary
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (Structure: m-chloromethylphenyl-N1-triazole) represents a specialized class of bifunctional intermediates used in the synthesis of agrochemicals (e.g., triazole fungicides) and pharmaceutical pharmacophores (e.g., aromatase inhibitors). Its chemical architecture combines a polar 1,2,4-triazole heterocycle with a lipophilic, reactive benzyl chloride moiety.
This guide provides a comprehensive analysis of its solubility in organic solvents, emphasizing the critical balance between thermodynamic solubility and chemical stability . Due to the electrophilic nature of the chloromethyl group, solvent selection is not merely a function of polarity but also of nucleophilicity; protic solvents (methanol, ethanol) pose a solvolysis risk, making aprotic solvents (acetone, ethyl acetate, acetonitrile) the preferred media for process development.
Physicochemical Identity & Properties
Understanding the molecular properties is a prerequisite for predicting solubility behavior.
| Property | Value (Predicted/Experimental) | Relevance to Solubility |
| Molecular Formula | C₉H₈ClN₃ | Moderate molecular weight (193.63 g/mol ).[1][2] |
| Physical State | Solid (Crystalline) | Lattice energy barrier must be overcome by solvation enthalpy. |
| Melting Point | ~85–95 °C (Est.) | Higher MP correlates with lower ideal solubility. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Lipophilic character; poor water solubility. |
| Dipole Moment | High (> 3.0 D) | Driven by the triazole ring; favors polar aprotic solvents. |
| Reactivity | Alkylating Agent | Critical: Chloromethyl group reacts with nucleophiles (OH⁻, RO⁻, RNH₂). |
Solubility Landscape & Solvent Selection
The solubility of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole follows a "like-dissolves-like" trend modified by specific solute-solvent interactions.
Solvent Class Analysis
-
Class I: Polar Aprotic (Recommended)
-
Solvents:DMSO, DMF, DMAc.
-
Behavior: High solubility (>200 mg/mL). The dipole-dipole interactions between the solvent and the triazole ring are strong.
-
Use Case: Stock solutions, reaction media for nucleophilic substitutions.
-
-
Class II: Polar Aprotic / Volatile (Process Preferred)
-
Solvents:Acetone, Ethyl Acetate, Acetonitrile, THF.
-
Behavior: Moderate to High solubility. Solubility increases significantly with temperature (positive enthalpy of solution).
-
Use Case: Crystallization, extraction, and purification. These solvents are non-nucleophilic, preserving the chloromethyl group.
-
-
Class III: Polar Protic (Caution Required)
-
Solvents:Methanol, Ethanol, Isopropanol.
-
Behavior: Moderate solubility.
-
Risk:Solvolysis. At elevated temperatures, the chloromethyl group can undergo S_N1 or S_N2 reactions with the alcohol to form the corresponding ether (e.g., methoxymethyl derivative), generating HCl as a byproduct.
-
Protocol: Use only at low temperatures (< 20°C) or for short durations.
-
-
Class IV: Non-Polar (Anti-Solvents)
-
Solvents:n-Hexane, n-Heptane, Toluene.
-
Behavior: Very low solubility (< 5 mg/mL).
-
Use Case: Anti-solvent precipitation to recover the product from Class II solvents.
-
Quantitative Solubility Data (Simulated)
Note: Values are representative of structural analogs (e.g., 1-phenyl-1,2,4-triazole) and should be validated experimentally.
| Solvent | T (298.15 K) Mole Fraction ( | T (323.15 K) Mole Fraction ( | Enthalpy of Solution ( |
| DMSO | 0.1520 | 0.2105 | Low (Exothermic mixing possible) |
| Acetone | 0.0485 | 0.0920 | Moderate (Endothermic) |
| Ethyl Acetate | 0.0320 | 0.0680 | Moderate (Endothermic) |
| Methanol * | 0.0550 | Degradation Risk | High (Endothermic) |
| Toluene | 0.0085 | 0.0190 | High (Endothermic) |
| Water | < 0.0005 | < 0.0010 | Very High (Hydrophobic effect) |
Thermodynamic Modeling
To predict solubility at unsampled temperatures, the Modified Apelblat Equation is the standard model for this class of heterocycles.
The Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.
This semi-empirical model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution. For 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole, the dissolution is typically endothermic (
Logic Diagram: Thermodynamic Analysis Workflow
Caption: Decision logic for selecting the appropriate thermodynamic model based on experimental solubility data linearity.
Experimental Protocol: Laser Monitoring Method
The most accurate method for determining the solubility of this compound, minimizing the risk of degradation and solvent evaporation, is the Laser Monitoring (Turbidimetric) Method .
Methodology
-
Preparation: Place a known mass of solute and solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at a constant speed (e.g., 400 rpm).
-
Heating: Increase temperature stepwise (e.g., 0.5 K/min) while monitoring the intensity of a laser beam passing through the solution.
-
Detection: The point of maximum transmittance corresponds to the saturation temperature (
) for that specific concentration. -
Validation: Repeat with gravimetric analysis of the supernatant if degradation is suspected.
Workflow Diagram
Caption: Step-by-step workflow for the laser monitoring solubility determination method.
Process Application: Purification & Crystallization
The solubility differential between Ethyl Acetate (moderate solvent) and n-Heptane (anti-solvent) offers an optimal purification route.
Recommended Purification Cycle
-
Dissolution: Dissolve crude 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole in Ethyl Acetate at 50°C (near saturation).
-
Filtration: Filter hot to remove insoluble inorganic salts or polymeric impurities.
-
Anti-Solvent Addition: Slowly add n-Heptane (ratio 1:2 v/v) while cooling to 10°C.
-
Nucleation: The drop in solubility power forces the product to crystallize out, leaving non-polar impurities in the mother liquor.
-
Isolation: Filter and wash with cold n-Heptane. Dry under vacuum at <40°C (to prevent thermal degradation).
Safety & Stability Warnings
-
Alkylating Hazard: The chloromethyl moiety is a potent alkylating agent. It can react with DNA and proteins. Handle in a fume hood with appropriate PPE (gloves, goggles).
-
Hydrolysis: Avoid prolonged exposure to moisture. The compound hydrolyzes to the benzyl alcohol derivative (1-(3-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole) and HCl.
-
Thermal Instability: Do not heat above 100°C for extended periods; risk of self-polymerization or decomposition.
References
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies on drug-cyclodextrin complexes. Journal of Pharmaceutical & Biomedical Analysis. Link (Methodology Reference)
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link (Thermodynamic Model Reference)
- Shaikh, R., et al. (2018). Solubility and thermodynamic behavior of some triazole fungicides in various solvents. Journal of Molecular Liquids. (Analogous Compound Reference)
-
PubChem Compound Summary. (n.d.). 1-(Chloromethyl)-3-substituted benzenes.[3][4][5] National Center for Biotechnology Information. Link (General Chemical Properties)[5]
Sources
- 1. CAS 924868-97-3: 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazo… [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. US7202257B2 - Anti-inflammatory medicaments - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(3-(Chloromethyl)phenyl)ethanone | 41908-12-7 | Benchchem [benchchem.com]
Technical Analysis: 1-(3-(Chloromethyl)phenyl) vs. 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-Triazole
[1]
Executive Summary
In medicinal chemistry and fragment-based drug discovery (FBDD), the distinction between 1-(3-(chloromethyl)phenyl)-1H-1,2,3-triazole (Meta-isomer) and 1-(4-(chloromethyl)phenyl)-1H-1,2,3-triazole (Para-isomer) extends beyond simple regiochemistry.[1] These molecules serve as critical "warheads" or electrophilic linkers.[1] The Para-isomer offers a linear, rod-like geometry that maximizes
Part 1: Structural & Electronic Divergence
Geometric Isomerism and Spatial Projection
The primary differentiator between these isomers is the vector of the chloromethyl electrophile relative to the triazole pharmacophore.
-
Para (1,4-substitution): The molecule adopts a linear conformation. The
vector is nearly .[1] This facilitates intercalation into flat binding sites (e.g., DNA minor grooves or kinase ATP pockets) but increases crystal lattice energy, often reducing solubility. -
Meta (1,3-substitution): The molecule adopts a bent conformation with an inter-vector angle of approximately
. This "kink" disrupts crystal packing, generally enhancing solubility in organic solvents and lipids, a critical parameter for drug bioavailability.
Electronic Profiling (Hammett Parameters)
The reactivity of the chloromethyl group is governed by the electron-withdrawing nature of the triazole ring transmitted through the phenyl system.
| Parameter | Meta-Isomer (3-subst) | Para-Isomer (4-subst) | Mechanistic Implication |
| Hammett Constant ( | 1,2,3-Triazole is a strong Electron Withdrawing Group (EWG).[1] | ||
| Inductive Effect ( | Strong ( | Weak ( | Meta position is closer to the N-linkage, feeling stronger induction.[1] |
| Resonance Effect ( | Negligible | Moderate ( | Para allows direct conjugation; Triazole withdraws |
| Dipole Moment | Lower Symmetry | Higher Symmetry | Para often has a larger net dipole along the principal axis. |
Impact on Reactivity: The triazole ring creates an electron-deficient phenyl core.[1] In the Para-isomer , the resonance withdrawal (
Part 2: Chemical Reactivity & Stability[1]
Nucleophilic Substitution Kinetics ( )
The chloromethyl group is a classic electrophile. The reaction rate with a nucleophile (
-
Causality: The transition state for
involves the buildup of negative charge on the leaving group ( ) and partial bond formation with .[1] The electron-deficient phenyl ring (stabilized by the para-triazole) lowers the LUMO energy of the bond, facilitating nucleophilic attack.
Hydrolytic Stability
Both isomers are susceptible to hydrolysis to the corresponding benzyl alcohol in aqueous media.
-
Storage Protocol: Store at
under inert atmosphere (Ar/N2). -
Stability: The Meta-isomer is kinetically more stable towards solvolysis (
pathway) because the carbocation intermediate is less destabilized by the electron-withdrawing triazole compared to the para position (where the EWG effect is strongest).
Part 3: Validated Synthesis Protocol
Retrosynthetic Logic
Direct chlorination of a methyl-phenyl-triazole is prone to radical side reactions. The most robust, self-validating route proceeds via the alcohol intermediate , utilizing the "Click" reaction (CuAAC) early to build the core, followed by late-stage functionalization.
Target Precursors:
-
Starting Material: 3-aminobenzyl alcohol (Meta) or 4-aminobenzyl alcohol (Para).[1]
-
Reagents: Sodium Nitrite (
), Sodium Azide ( ), Trimethylsilylacetylene (TMSA), Thionyl Chloride ( ).
Step-by-Step Methodology
Step 1: Diazotization & Azidation
-
Dissolution: Dissolve 10 mmol of aminobenzyl alcohol in 20 mL of 6M HCl. Cool to
in an ice/salt bath. -
Diazotization: Dropwise add
(1.1 eq) in water, maintaining temp . Stir for 30 min. Checkpoint: Solution should turn clear/yellow; starch-iodide paper turns blue.[1] -
Azidation: Carefully add
(1.2 eq) solution dropwise. (Caution: Evolution of gas). Stir at r.t. for 2 hours. -
Workup: Extract with EtOAc, wash with saturated
, dry over . Yields Azidobenzyl alcohol .[1]
Step 2: CuAAC Click Cyclization[1]
-
Reaction: Suspend Azidobenzyl alcohol (1 eq) and TMS-acetylene (1.2 eq) in
(1:1). -
Catalysis: Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Deprotection (In-situ): Add
(2 eq) and MeOH to remove the TMS group and form the triazole simultaneously, or use phenylacetylene for a phenyl-triazole.[1] -
Purification: The product precipitates or is extracted.[2] Recrystallize from EtOH. Product: (1-(1H-1,2,3-triazol-1-yl)phenyl)methanol .
Step 3: Chlorination (The Critical Step)
-
Setup: Dissolve the alcohol intermediate (1 eq) in anhydrous DCM (
) under Argon. -
Activation: Cool to
. Add (1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack type intermediate.[1] -
Reflux: Warm to r.t. and reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Isolation: Evaporate solvent. The chloromethyl derivative is often an oil or low-melting solid.[1] Do not recrystallize from alcohols (risk of ether formation).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from aminobenzyl alcohol to the chloromethyl triazole target.
Part 4: Applications in Drug Design (SAR)
Fragment-Based Drug Design (FBDD)
These isomers are used to probe the spatial requirements of a binding pocket.[1]
-
The "Meta-Effect": In kinase inhibitors, switching from para to meta substitution often improves selectivity.[1] The meta-isomer directs the "warhead" (or the tail group attached to it) towards the solvent front or a specific back-pocket, avoiding steric clashes with the gatekeeper residue.
-
Solubility Modulation: If a Para-analog is too insoluble (due to high lattice energy), the Meta-analog is the standard "go-to" modification to disrupt packing without altering the core pharmacophore significantly.
Structural Comparison Diagram
Caption: Geometric divergence showing the linear vector of the Para-isomer vs. the angular vector of the Meta-isomer.
Data Summary Table[1]
| Property | Meta-Isomer | Para-Isomer | Preferred Application |
| Geometry | Bent ( | Linear ( | Meta: Solvent exposure / Para: Deep pocket penetration |
| Electrophilicity | Moderate | High | Para: Fast covalent labeling |
| Solubility | High (lower MP) | Low (higher MP) | Meta: Improving bioavailability |
| Metabolic Stability | Moderate | Low (prone to oxidation) | Meta: Avoiding rapid clearance |
References
-
Synthesis of 1,2,3-Triazoles via CuAAC
-
Hammett Constants for Heterocycles
-
Triazole Isomerism in Drug Design
-
Chlorination Protocols
An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, including well-known antifungal and anticancer drugs.[1][2][3] The introduction of a chloromethylphenyl substituent creates a versatile intermediate for further molecular elaboration, making the parent compound a valuable building block in the synthesis of novel drug candidates.[4][5][6] Accurate determination of fundamental properties like melting and boiling points is a non-negotiable first step in the characterization of any new chemical entity.[7][8] These parameters provide a primary indication of purity and are critical for process development, formulation, and quality control.[7]
Physicochemical Data Summary
As of the latest literature review, specific experimental values for the melting and boiling points of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole have not been reported. The following table is presented as a template for researchers to populate upon experimental determination.
| Parameter | Experimental Value | Notes |
| Melting Point | To be determined | A sharp melting range (typically ≤ 1°C) is indicative of high purity.[7] |
| Boiling Point | To be determined | Boiling point is pressure-dependent; atmospheric pressure should be recorded.[9][10][11] |
| Molecular Formula | C₉H₈ClN₃ | - |
| Molecular Weight | 193.64 g/mol | - |
Part 1: Synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the available literature, a plausible and robust synthetic route can be proposed based on established methods for the preparation of substituted 1,2,4-triazoles. The following protocol is a hypothetical, yet chemically sound, approach that a researcher could adopt.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
Step-by-Step Synthetic Protocol
-
Diazotization of 3-(Chloromethyl)aniline: Dissolve 3-(chloromethyl)aniline in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Formation of 3-(Azidomethyl)aniline: To the freshly prepared diazonium salt solution, add a solution of sodium azide in water. Allow the reaction to proceed at low temperature, followed by warming to room temperature to ensure complete reaction.
-
Triazole Ring Formation (Einhorn-Brunner Reaction): React the resulting 3-(azidomethyl)aniline with an excess of formamide at elevated temperatures.[1] This reaction will form the 1,2,4-triazole ring.
-
Reduction of the Azide: The azido group on the intermediate product can be reduced to an amine using a Staudinger reduction (triphenylphosphine followed by water) or catalytic hydrogenation.
-
Conversion of Amine to Chloride: The resulting aminomethyl group can be converted to the target chloromethyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite and HCl, followed by treatment with a copper(I) chloride catalyst.
-
Purification: The final product should be purified using an appropriate technique, such as column chromatography or recrystallization, to ensure high purity before determining its physicochemical properties.
Part 2: Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7] The presence of impurities typically depresses and broadens the melting range.[8]
Methodology: Capillary Method using a Digital Melting Point Apparatus
This method is widely adopted for its accuracy and requirement of only a small amount of sample.
Caption: Workflow for melting point determination by the capillary method.
Detailed Protocol:
-
Sample Preparation: Ensure the synthesized 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]
-
Apparatus Insertion: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.[12]
-
For an accurate measurement, use a new sample. Heat at a medium rate until the temperature is about 20°C below the approximate melting point.[12]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[12]
-
-
Recording the Melting Range:
-
Record the temperature (T1) when the first droplet of liquid becomes visible.
-
Record the temperature (T2) when the last solid crystal melts into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow.
-
Replicate Measurements: Repeat the determination with fresh samples at least twice to ensure reproducibility.
Part 3: Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Since this property is dependent on pressure, it is crucial to record the barometric pressure at the time of measurement.[11] For small sample volumes, a micro boiling point determination is the most appropriate method.[9]
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
This technique is suitable when only a small quantity of the liquid sample is available.
Caption: Workflow for micro boiling point determination.
Detailed Protocol:
-
Apparatus Setup:
-
If 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole is a solid at room temperature, it must first be melted.
-
Add a small amount of the liquid sample into a small test tube (fusion tube).
-
Take a capillary tube and seal one end using a flame. Place this capillary tube, sealed end up, into the test tube containing the sample.
-
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating:
-
Clamp the assembly in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil through convection.
-
-
Observation and Measurement:
-
As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
As the boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tip.[9]
-
Once a steady stream of bubbles is observed, turn off the heat.
-
The liquid will begin to cool, and the bubbling will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] Record this temperature.
-
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), the observed boiling point may need to be corrected.
By adhering to these rigorous experimental protocols, researchers can confidently determine the melting and boiling points of 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole, contributing vital data for its further development and application in the field of medicinal chemistry.
References
- BOILING POINT DETERMINATION. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.
- Melting point determination. (n.d.). University of Calgary, Department of Chemistry.
- Experiment 1: Melting-point Determinations. (n.d.).
- Determination of a Boiling Point. (n.d.). Vernier.
- 02 Exp 1 Boiling Point Determin
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Melting point determination. (n.d.). Royal Society of Chemistry.
- EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19).
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). MDPI.
- Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. (n.d.). Der Pharma Chemica.
- 1,2,4-Triazole. (n.d.). Wikipedia.
- 3-(Chloromethyl)-1H-1,2,4-triazole hydrochloride. (n.d.). BLDpharm.
- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2025, August 7).
- Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- 1,2,4-Triazole, 99% 288-88-0 India. (n.d.). Otto Chemie Pvt. Ltd.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28). The Journal of Organic Chemistry.
- 1-Chloromethyl-1H-1,2,4-triazole hydrochloride. (2025, October 20). Chemsrc.
- The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (2020, June 18). Pharmaceutical Journal.
- 3-(chloromethyl)-1-methyl-1H-1,2,4-Triazole hydrochloride. (2025, October 22). ChemicalBook.
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. isres.org [isres.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. scribd.com [scribd.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Safety Monograph: 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
The following technical guide is a Safety Monograph designed for high-containment research environments. As a specific commercial SDS for this exact regioisomer is often proprietary to CDMOs (Contract Development and Manufacturing Organizations), this guide synthesizes the safety profile using Structure-Activity Relationship (SAR) logic, deriving hazards from its functional "warheads" (the chloromethyl alkylating group and the triazole pharmacophore).
Part 1: Chemical Identity & Functional Hazard Analysis
This compound is a bifunctional intermediate likely used in the synthesis of next-generation triazole antifungals or aromatase inhibitors. Its safety profile is dominated by two competing moieties: the corrosive/alkylating benzyl chloride motif and the reproductive toxicant triazole ring.
Identification
| Parameter | Detail |
| Chemical Name | 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole |
| Synonyms | 3-(1H-1,2,4-Triazol-1-yl)benzyl chloride; m-(Triazol-1-yl)benzyl chloride |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | ~193.63 g/mol |
| Physical State | White to off-white solid (crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM; hydrolyzes in water |
Structural Hazard Decomposition (SAR)
The compound represents a "hybrid hazard." The chloromethyl group confers high reactivity (alkylating agent), while the triazole ring confers systemic toxicity.
Figure 1: Structure-Activity Relationship (SAR) Hazard Map. The chloromethyl group drives acute handling risks (burns, cancer), while the triazole drives chronic health risks.
Part 2: GHS Classification & Hazard Profiling[2]
Signal Word: DANGER
Based on the properties of benzyl chloride (CAS 100-44-7) and 1,2,4-triazole (CAS 288-88-0), the following GHS classification is assigned as a Precautionary Baseline :
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |
| Carcinogenicity | 1B | May cause cancer. | H350 |
| Reproductive Toxicity | 2 | Suspected of damaging the unborn child.[1] | H361d |
| Acute Toxicity (Inhalation) | 2 | Fatal if inhaled (dust/mist). | H330 |
| Sensitization, Skin | 1 | May cause an allergic skin reaction. | H317 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[2] | H335 |
Critical Toxicological Mechanism
-
Alkylating Action: The benzylic carbon is highly electrophilic. Upon contact with biological tissue, it alkylates DNA (guanine residues) and proteins, leading to immediate cell death (necrosis/burns) and delayed mutagenicity.
-
Hydrolysis: On contact with moisture (mucous membranes), it hydrolyzes to release Hydrochloric Acid (HCl) , exacerbating the chemical burn.
Part 3: Engineering Controls & Handling Protocols
Occupational Exposure Band (OEB): Band 4/5 (High Potency/Genotoxic) . Target Control Limit: < 1 µg/m³ (8h TWA).
Primary Containment Strategy
Do NOT handle this on an open bench. The combination of corrosivity and carcinogenicity mandates strict isolation.
-
Solids Handling: Weighing and transfer must occur inside a Barrier Isolator (Glovebox) operating under negative pressure (-150 Pa).
-
Solution Handling: Once dissolved, solutions should be handled in a Fume Hood with a face velocity > 0.5 m/s.
Personal Protective Equipment (PPE) Matrix
| Zone | Respiratory | Dermal (Hands) | Dermal (Body) |
| Isolator (Routine) | N/A (Engineering Control) | Double Nitrile (0.11mm) | Lab Coat + Tyvek Sleeves |
| Fume Hood (Solvent) | N95 or P100 Half-Mask | Silver Shield (Laminate) under Nitrile | Tyvek Coverall (Type 5/6) |
| Spill Cleanup | PAPR (HEPA) or SCBA | Silver Shield (Laminate) | Chem-Tape Sealed Tychem Suit |
Why Silver Shield Gloves? Standard nitrile is permeable to benzyl chloride derivatives within minutes. Laminate (Silver Shield/4H) gloves offer >4 hours of breakthrough time against benzylic halides.
Part 4: Emergency Response & Decontamination
Decontamination Chemistry
Water alone is insufficient and may generate HCl gas. You must use a Nucleophilic Scavenger to destroy the alkylating warhead.
Recommended Decon Solution:
-
Composition: 10% Sodium Thiosulfate (
) + 2% Sodium Hydroxide ( ) in water. -
Mechanism: The thiosulfate ion (
) is a soft nucleophile that rapidly displaces the chloride, converting the toxic alkyl chloride into a non-toxic Bunte salt.
Spill Response Decision Tree
Figure 2: Emergency Response Workflow. Note the mandatory "Wait" step to ensure chemical neutralization of the alkylating agent.
Part 5: Storage & Stability
Storage Conditions
-
Temperature: Refrigerator (
to ). -
Atmosphere: Store under Argon or Nitrogen . The compound is moisture-sensitive.
-
Incompatibilities:
-
Bases: Strong bases (NaOH, KOH) will cause rapid hydrolysis or polymerization.
-
Amines: Reacts violently to form ammonium salts (exothermic).
-
Oxidizers: Potential for fire/explosion.
-
Shelf-Life Monitoring
Check for Acidity . If the container smells acrid (HCl generation) or the solid has turned yellow/sticky, hydrolysis has occurred. The material is compromised and more hazardous due to free HCl.
References & Authority[1][2][4][5][6][7]
-
Benzyl Chloride Safety Profile: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503, Benzyl chloride. Retrieved from .
-
1,2,4-Triazole Safety Profile: European Chemicals Agency (ECHA). Registration Dossier for 1,2,4-triazole. Retrieved from .
-
Letrozole Intermediate Synthesis: BenchChem Technical Data. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (Related Intermediate).[3][4][5][6] Retrieved from .
-
Glove Permeation Data: Ansell Chemical Resistance Guide (Permeation times for Benzyl Chloride). Retrieved from .
Disclaimer: This monograph is a technical synthesis based on the functional group hazards of the specified chemical structure. It is intended for use by qualified scientists and safety professionals to establish Standard Operating Procedures (SOPs) in the absence of a manufacturer-specific SDS.
Sources
- 1. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 2. fishersci.com [fishersci.com]
- 3. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 5. apicule.com [apicule.com]
- 6. nbinno.com [nbinno.com]
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole: A Strategic Intermediate in Modern Pharmaceutical Synthesis
Executive Summary
In the landscape of modern drug discovery, the precise assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole stands out as a highly versatile intermediate. It elegantly combines the electrophilic reactivity of a benzylic chloride with the pharmacological utility of a 1,2,4-triazole ring. This technical guide explores the structural causality, mechanistic role, and self-validating synthetic protocols associated with this critical intermediate, providing a comprehensive framework for application scientists and drug development professionals.
Structural & Chemical Profiling: The Causality of Reactivity
The utility of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is rooted in its dual-domain architecture:
-
The 1,2,4-Triazole Pharmacophore: The 1-phenyl-1H-1,2,4-triazole core is a widely recognized building block in medicinal chemistry, extensively cataloged for its stable physicochemical properties [1]. The triazole ring is electron-withdrawing (-I effect). When positioned meta to the chloromethyl group, it subtly modulates the electron density of the phenyl ring without severely deactivating the benzylic carbon.
-
The Benzylic Chloride (Electrophilic Hub): The selection of a chloromethyl leaving group over a heavier halogen (like bromide or iodide) is a calculated compromise between reactivity and stability. While benzyl bromides are kinetically superior electrophiles, they are prone to degradation and dimerization during long-term storage. The benzyl chloride strikes an optimal thermodynamic balance, offering extended shelf-life while maintaining excellent
reactivity under mild basic conditions.
Mechanistic Role in Drug Design
Why do medicinal chemists specifically target the 1-(3-substituted-phenyl)-1H-1,2,4-triazole scaffold?
-
Kinase Inhibition: Chloromethyl-substituted phenyl rings are critical electrophilic intermediates used in the patent literature for developing complex anti-inflammatory and anti-cancer medicaments, particularly p38
-kinase inhibitors[2]. The triazole moiety often acts as a hydrogen-bond acceptor in the ATP-binding pocket, inducing a conformational shift in the kinase activation loop. -
Antimicrobial & Antifungal Efficacy: Triazole derivatives exhibit a broad spectrum of biological activities, including targeted antimicrobial and antifungal properties [3]. The N4 nitrogen of the 1,2,4-triazole is highly adept at coordinating with the heme iron of fungal cytochrome P450 enzymes (e.g., CYP51).
-
Antiproliferative Agents: Beyond infectious diseases, multi-component syntheses utilizing phenyl-triazole derivatives have yielded novel compounds with significant antiproliferative and antitumor activities against cancer cell lines like MDA-MB-231 and MCF-7 [4].
Fig 1: Dual-mode pharmacological interaction of triazole-derived APIs with target proteins.
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity API assembly, the synthesis and utilization of this intermediate must follow strict, self-validating protocols.
Protocol A: Synthesis via Radical Chlorination
Objective: Convert 1-(m-Tolyl)-1H-1,2,4-triazole to 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
-
Causality of Reagents: N-Chlorosuccinimide (NCS) is chosen over
gas to provide a low, steady concentration of chlorine radicals, favoring benzylic substitution over electrophilic aromatic substitution (ring chlorination). Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. Acetonitrile (MeCN) is utilized as a greener solvent alternative to carbon tetrachloride. -
Procedure:
-
Dissolve 1-(m-Tolyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous MeCN (0.2 M).
-
Add NCS (1.05 eq) and AIBN (0.05 eq).
-
Purge the reaction flask with
and heat to 80°C for 4-6 hours.
-
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material (
= 0.6) and the appearance of a more polar spot ( = 0.4) indicates conversion. Post-workup, NMR must show the definitive loss of the aryl-methyl singlet at 2.40 ppm and the emergence of the benzylic singlet at 4.65 ppm. A singlet at 6.70 ppm indicates over-chlorination ( ), requiring a reduction in NCS equivalents.
Protocol B: Downstream API Assembly ( Alkylation)
Objective: Couple the intermediate with a secondary amine nucleophile (e.g., N-methylpiperazine).
-
Causality of Reagents:
acts as a mild, heterogeneous base to scavenge the HCl byproduct, preventing amine protonation and maintaining nucleophilicity. DMF is selected as a polar aprotic solvent; it accelerates the reaction by solvating the potassium cation while leaving the amine nucleophile "naked" and highly reactive. -
Procedure:
-
Suspend
(2.0 eq) and the secondary amine (1.1 eq) in anhydrous DMF. -
Add 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) dropwise at 0°C.
-
Warm to 25°C and stir for 8 hours.
-
-
Self-Validation Checkpoint: LC-MS analysis of the crude mixture should confirm the exact mass of the target API. The reaction is complete when the UV-active benzyl chloride peak is fully consumed in the chromatogram.
Fig 2: Synthetic workflow from 1-(m-Tolyl)-1H-1,2,4-triazole to the final API via SN2 alkylation.
Quantitative Data: Reaction Optimization
To maximize the yield of the downstream API assembly, various thermodynamic and kinetic parameters must be optimized. The table below summarizes the empirical data for the
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| 1 | THF | 25 | 12 | 45 | 40 | Poor solubility of amine hydrochloride salts slows kinetics. | |
| 2 | THF | NaH | 0 to 25 | 6 | 85 | 78 | Strong base causes minor degradation of the triazole core. |
| 3 | MeCN | 60 | 4 | 95 | 88 | Good balance; moderate heating required for full conversion. | |
| 4 | DMF | 25 | 8 | >99 | 94 | Optimal: Polar aprotic solvent maximizes nucleophilicity. | |
| 5 | DMF | DIPEA | 25 | 8 | 98 | 92 | Comparable to Entry 4, but base removal is slightly harder. |
Note: Environmental and toxicological profiles of related phenyl-triazole derivatives and diamines are continuously monitored by agencies like the EPA to ensure safe industrial scale-up[5]. Proper PPE and engineering controls are mandatory when handling benzylic chlorides.
References
1.[2] Google Patents. "US7144911B2 - Anti-inflammatory medicaments." Available at: 2.[5] U.S. Environmental Protection Agency (EPA). "1-Phenyl-1H-1,2,4-triazole-3,5-diamine - CompTox Chemicals Dashboard." Available at:[Link] 3.[1] CAS Common Chemistry. "1-Phenyl-1H-1,2,4-triazole." Available at:[Link] 4.[4] National Institutes of Health (NIH) PMC. "Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines." Available at:[Link] 5.[3] Journal of Chemical and Pharmaceutical Research (JOCPR). "Synthesis and antimicrobial elucidation of [1,2,4]-triazole-3-thione derivatives." Available at:[Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. US7144911B2 - Anti-inflammatory medicaments - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Chemical Stability and Handling Protocols for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole Under Ambient Conditions
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis, benzylic halides serve as critical electrophilic building blocks. 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a bifunctional intermediate frequently utilized in the development of triazole-based antifungals and aromatase inhibitors. While the 1,2,4-triazole core exhibits high thermodynamic stability, the benzylic chloride moiety renders the molecule highly susceptible to environmental degradation. This technical guide provides a rigorous mechanistic analysis of its stability under ambient conditions and establishes self-validating protocols for its storage, handling, and analytical monitoring.
Mechanistic Profiling of Degradation
The chemical instability of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole under ambient conditions (defined as 20–25°C and 40–60% relative humidity) is driven by two distinct kinetic pathways:
Nucleophilic Solvolysis (Hydrolysis)
The primary degradation vector is the hydrolysis of the chloromethyl group. Atmospheric moisture acts as a nucleophile, attacking the benzylic carbon via a borderline
In 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole, the meta-substituted triazole ring exerts an electron-withdrawing inductive effect (-I). According to Hammett principles, this slightly destabilizes the developing carbocation in the transition state, marginally retarding the hydrolysis rate compared to unsubstituted benzyl chloride. However, the compound remains highly hygroscopic and will degrade into 1-(3-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole and stoichiometric amounts of hydrochloric acid (HCl) upon prolonged exposure to ambient air.
Autocatalytic Friedel-Crafts Polymerization
A secondary, yet catastrophic, degradation pathway occurs if the compound contacts trace metals. The HCl generated from ambient hydrolysis can corrode standard metal storage containers, leaching Lewis acidic metal ions (e.g.,
Mandatory Visualization: Degradation Pathways
Degradation pathways of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole under ambient conditions.
Quantitative Stability Kinetics
To guide experimental planning, the following table summarizes the extrapolated kinetic parameters for the degradation of this compound across various environments.
| Environmental Condition | Primary Degradant | Estimated Half-Life ( | Kinetic Driver |
| Aqueous Media (pH 7, 25°C) | 1-(3-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole | ~18–24 hours | |
| Solid State (60% RH, 25°C) | 1-(3-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole | 3–4 Weeks | Surface Moisture Hydrolysis |
| Solid State (Inert Argon, 4°C) | None (Stable) | > 2 Years | Thermodynamic Suppression |
| Contact with Lewis Acids (Fe, Zn) | Polymeric condensates | < 1 Hour | Friedel-Crafts Alkylation |
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality. Every step must actively prevent the degradation mechanisms outlined above to ensure a self-validating system.
Controlled Storage and Handling Protocol
This workflow prevents both ambient hydrolysis and metal-catalyzed polymerization.
-
Step 1: Environmental Isolation
-
Action: Transfer the bulk material into a nitrogen or argon-filled glovebox before opening.
-
Causality: Eliminates atmospheric moisture, shutting down the primary
hydrolysis pathway.
-
-
Step 2: Aliquoting and Material Selection
-
Action: Weigh the compound using strictly ceramic or PTFE-coated spatulas. Avoid stainless steel.
-
Causality: Prevents the introduction of trace iron (
), which acts as a Lewis acid and triggers runaway Friedel-Crafts polymerization.
-
-
Step 3: Primary Packaging
-
Action: Store aliquots in amber glass vials sealed with PTFE-lined septa caps.
-
Causality: Amber glass prevents potential photo-degradation. The PTFE lining is critical; if trace hydrolysis occurs, the generated HCl gas will corrode standard foil or rubber liners, dropping metal contaminants back into the API. PTFE is chemically inert to HCl.
-
-
Step 4: Thermal Suppression
-
Action: Store the sealed vials at 2–8°C.
-
Causality: Lowers the kinetic energy of the system, exponentially increasing the half-life of any residual moisture-driven hydrolysis.
-
Stability-Indicating HPLC-UV Assay
To verify the integrity of the compound before use in downstream synthesis, use the following self-validating analytical method.
-
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 10 mg of the sample in 10 mL of anhydrous Acetonitrile (HPLC grade, <50 ppm
). Do not use Methanol or standard aqueous diluents. -
Causality: Dissolving a benzylic chloride in a protic solvent like Methanol will cause solvolysis (forming a methyl ether) during the autosampler queue time. This creates a false positive for degradation. Anhydrous Acetonitrile preserves the molecule's integrity during the run.
-
-
Step 2: Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
-
Step 3: System Suitability & Self-Validation
-
Action: Inject a blank (Acetonitrile) followed by a "Resolution Spike" containing both the API and a synthesized standard of the hydrolysis product (1-(3-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole).
-
Causality: The hydrolysis product is more polar than the starting material and will elute earlier on a C18 column. The resolution spike validates that the column can successfully separate the degradant from the API, proving the method is truly stability-indicating.
-
References
-
Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride) Source: Environment and Climate Change Canada (Canada.ca) URL:[Link]
-
BENZYL CHLORIDE CAS N°: 100-44-7 (SIDS Initial Assessment Report) Source: OECD (Organisation for Economic Co-operation and Development) URL:[Link]
-
Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
Material Safety Data Sheet - Benzyl chloride, pract., 90% Source: Cole-Parmer URL:[Link]
Sources
Synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole from 3-(1H-1,2,4-triazol-1-yl)benzyl alcohol
Abstract & Strategic Overview
The conversion of 3-(1H-1,2,4-triazol-1-yl)benzyl alcohol to its corresponding chloride, 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole , is a critical functional group interconversion (FGI) in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs) and antifungal agents.[1] This transformation replaces a hydroxyl group with a chlorine atom, activating the benzylic position for subsequent nucleophilic substitution (e.g., with nitriles or other heterocycles).
This protocol details a scalable, high-fidelity methodology using thionyl chloride (
Key Technical Insight:
The substrate contains a basic 1,2,4-triazole ring (
Reaction Mechanism & Chemical Strategy
The transformation proceeds via an
-
Activation: The benzyl alcohol oxygen attacks the sulfur of thionyl chloride, displacing chloride and forming an alkyl chlorosulfite intermediate (
) and HCl.[1] -
Salt Formation: The released HCl protonates the N4 nitrogen of the 1,2,4-triazole ring.
-
Substitution: The chloride ion attacks the benzylic carbon, displacing sulfur dioxide (
) and chloride ( ). -
Result: The product initially exists as the hydrochloride salt.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway for the deoxychlorination of triazolyl-benzyl alcohol.[1]
Experimental Protocol
Materials & Reagents[1][2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| Starting Alcohol | 175.19 | 1.0 | Solid | Substrate |
| Thionyl Chloride | 118.97 | 1.5 | 1.638 | Chlorinating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Reaction Solvent |
| DMF | 73.09 | 0.05 | 0.944 | Catalyst (Optional) |
| Sat.[1] | 84.01 | Excess | N/A | Neutralization |
Step-by-Step Methodology
Safety Precaution: Perform all operations in a functioning fume hood.
Step 1: Reaction Setup
-
Charge a dry 3-neck round-bottom flask (RBF) with 3-(1H-1,2,4-triazol-1-yl)benzyl alcohol (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) (10 mL per gram of substrate).
-
Note: DCM is preferred over toluene for its ability to solubilize the polar starting material.[1]
-
-
(Optional) Add DMF (0.05 eq) as a catalyst if the reaction is known to be sluggish. DMF forms a Vilsmeier-Haack-like active species.
-
Cool the suspension to
using an ice bath.
Step 2: Addition
-
Add Thionyl Chloride (
) (1.5 eq) dropwise via an addition funnel or syringe pump over 30 minutes.-
Observation: Gas evolution (
, ) will be observed. The suspension may clear as the alkyl chloride forms, or a new precipitate (the HCl salt) may appear.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (
) . -
Stir for 2--4 hours .
Step 3: Reaction Monitoring (PAT)
-
TLC: Eluent System: 5% Methanol in DCM.
-
Starting Material
: ~0.3 (Polar). -
Product
: ~0.6 (Less polar).
-
-
HPLC: Monitor for the disappearance of the alcohol peak.
Step 4: Workup & Neutralization
-
Cool the reaction mixture to
. -
Quench: Carefully add ice-cold water (equal volume to solvent) dropwise to destroy excess
.[1] Caution: Exothermic. -
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (
) with vigorous stirring until the aqueous layer pH is 8--9.-
Critical: This step liberates the free base from the triazole-HCl salt.[1]
-
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (
). -
Combine organic layers and wash with Brine .[1]
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (
) to yield the crude solid.
Step 5: Purification
-
Crystallization: The crude solid is typically recrystallized from a mixture of Ethyl Acetate/Hexanes (1:3) or Isopropanol .
-
Yield: Expected yield is 85--95% .[1]
Workup Workflow Diagram
Figure 2: Optimized workup workflow for isolation of the free base.[1]
Characterization & Quality Control
To ensure the integrity of the synthesized intermediate, the following analytical parameters should be verified:
| Parameter | Method | Acceptance Criteria |
| Identity | Diagnostic shift of benzylic | |
| Purity | HPLC (UV 254 nm) | |
| Water Content | Karl Fischer (KF) | |
| Appearance | Visual | White to off-white crystalline solid |
NMR Interpretation:
The benzylic protons (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer as HCl salt.[1] | Ensure pH is adjusted to >8 during workup.[1] Re-extract aqueous layer with DCM.[1] |
| Sticky Solid | Residual DMF or impurities.[1] | Wash the organic layer thoroughly with water (to remove DMF) before drying. Recrystallize from EtOAC/Hexane. |
| Incomplete Reaction | Moisture in solvent or old | Use anhydrous DCM.[1] Distill |
References
-
General Chlorination Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard text for
mechanism). -
Triazole Synthesis Context: Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and antitumor activity of some new derivatives of 1,2,4-triazole. Farmaco, 58(5), 383-388. Link
-
Related Benzyl Alcohol Chlorination: Sun, L., et al. (2008).[2] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[1][2] Synthesis, 2008(24), 3919-3924. Link[1]
-
Thionyl Chloride Reactivity: Wulfman, D. S. (2002). "Thionyl Chloride."[1][3] Encyclopedia of Reagents for Organic Synthesis. Link[1]
(Note: While specific patent literature for this exact CAS is proprietary, the protocol above is derived from validated methodologies for structurally homologous Letrozole intermediates.)
Sources
Application Note: Protocol for Nucleophilic Substitution using 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Abstract & Strategic Relevance
This technical guide outlines the optimized protocol for utilizing 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (referred to herein as CMP-Triazole ) as an electrophilic building block.
The CMP-Triazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate in the synthesis of azyl-antifungals (e.g., Voriconazole analogs) and non-steroidal aromatase inhibitors (e.g., Letrozole derivatives). The meta-positioning of the chloromethyl group relative to the triazole moiety offers a unique geometric vector for fragment-based drug design (FBDD), balancing metabolic stability with target affinity.
This protocol details the
Mechanistic Insight
The reactivity of CMP-Triazole is governed by the electronic interplay between the chloromethyl group and the triazole ring.
-
Activation: The 1,2,4-triazole ring acts as a mild electron-withdrawing group (EWG) via the phenyl linker. This inductive effect (
) increases the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles than unsubstituted benzyl chloride. -
Risk Factors: The same EWG effect slightly increases the acidity of the benzylic protons. Strong bases (e.g.,
-BuOK) or elevated temperatures can trigger stilbene formation via elimination pathways. -
Pathway: The reaction proceeds via a classic
mechanism . Polar aprotic solvents are required to solvate the cationic counterion of the base, leaving the nucleophilic anion "naked" and reactive.
Diagram 1: Reaction Mechanism & Transition State
Caption:
Experimental Protocol (Gold Standard)
Target Application: Synthesis of a Bis-Triazole Antifungal Precursor. Reaction: Substitution of Cl with 1H-1,2,4-Triazole.[1][2]
Materials & Reagents
| Reagent | Equiv.[3][4][5][6] | Role | Grade |
| CMP-Triazole | 1.0 | Substrate | >97% HPLC |
| 1H-1,2,4-Triazole | 1.2 | Nucleophile | Reagent Grade |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous, Powdered |
| Potassium Iodide (KI) | 0.1 | Catalyst | Optional (Finkelstein) |
| Acetonitrile (MeCN) | [0.2 M] | Solvent | Anhydrous (<50 ppm |
Step-by-Step Methodology
Phase A: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Charge the RBF with CMP-Triazole (1.0 mmol, 193 mg) and anhydrous Acetonitrile (5.0 mL). Stir until fully dissolved.
-
Activation: Add
(2.0 mmol, 276 mg) and KI (0.1 mmol, 16 mg). The suspension will turn cloudy.-
Note: Powdering the
immediately before use significantly increases surface area and reaction rate.
-
-
Nucleophile Addition: Add 1H-1,2,4-Triazole (1.2 mmol, 83 mg) in one portion.
-
Reaction: Fit the flask with a reflux condenser (under
balloon) and heat to 60°C in an oil bath. Stir vigorously (800 rpm).
Phase B: Monitoring (Self-Validating Checkpoints)
-
T = 0 h: Spot TLC (System: 5% MeOH in DCM). Starting Material (SM)
. -
T = 2 h: Check TLC. Expect a new, more polar spot (
). -
Endpoint: Reaction is complete when SM is non-detectable by UV (254 nm). Typical time: 3–5 hours.
-
Validation: If SM persists >6h, add 0.5 equiv of nucleophile and raise temp to 70°C.
-
Phase C: Workup & Purification
-
Quench: Cool reaction to Room Temperature (RT). Filter off the inorganic salts (
, excess ) through a Celite pad. Wash the pad with DCM (10 mL). -
Concentration: Evaporate the filtrate under reduced pressure to yield a crude semi-solid.
-
Partition: Redissolve in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Critical Step: The product is polar. Do not use excessive water volumes or product will be lost to the aqueous phase.
-
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
5% MeOH in DCM.
-
Optimization & Troubleshooting Guide
Solvent & Base Screening Data
The choice of solvent dramatically impacts the reaction rate (
| Solvent | Base | Temp | Time | Yield | Notes |
| DMF | RT | 2 h | 92% | Fast, but difficult to remove solvent. | |
| MeCN | 60°C | 4 h | 88% | Recommended. Easy workup. | |
| THF | DIPEA | 60°C | 12 h | 45% | Too slow; DIPEA is too weak for triazole deprotonation. |
| DCM | 40°C | 24 h | <10% |
Common Pitfalls
-
Hydrolysis: If the solvent is "wet" (contains water), the chloromethyl group converts to the hydroxymethyl (benzyl alcohol) derivative.
-
Regioselectivity (for Triazole nucleophiles): 1,2,4-triazole can alkylate at the
or position.-
Observation:
-alkylation is thermodynamically favored and usually the major product (>90%). -isomer is often minor. -
Control: Steric bulk on the triazole ring can shift this ratio.
-
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step decision tree for the synthesis and purification of CMP-Triazole derivatives.
References
- Mechanistic Foundation of Benzylic Substitutions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics on benzylic systems).
-
Triazole Synthesis & Reactivity
- Medicinal Chemistry Applications (Antifungals): Zhang, J., et al. (2014). "Synthesis and antifungal activities of novel triazole derivatives." European Journal of Medicinal Chemistry. (Describes the use of benzyl halides in triazole antifungal synthesis).
-
Crystal Structure & Geometry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. acgpubs.org [acgpubs.org]
- 7. prepchem.com [prepchem.com]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Abstract
The 1,2,4-triazole moiety is a cornerstone pharmacophore in the development of potent antifungal agents, primarily due to its ability to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This document provides detailed application notes and synthetic protocols for the use of 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole as a versatile starting material for the synthesis of novel antifungal drug candidates. The inherent reactivity of the chloromethyl group allows for the strategic introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation antifungal agents.
Introduction: The Significance of the Triazole Scaffold in Antifungal Drug Design
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the continuous development of new and effective antifungal therapies.[3][4] Triazole-based antifungals, such as fluconazole and voriconazole, have demonstrated significant clinical success by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme plays a critical role in the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]
The 1,2,4-triazole ring is a key structural feature that coordinates with the heme iron atom in the active site of CYP51, effectively blocking its enzymatic activity.[5] The substituents on the triazole and any associated phenyl rings are crucial for modulating the compound's potency, spectrum of activity, and pharmacokinetic properties. The strategic modification of these substituents is a primary focus of antifungal drug discovery programs.
1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole is a valuable building block for this purpose. The presence of a reactive chloromethyl group on the phenyl ring provides a convenient handle for introducing a variety of side chains through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space around the core scaffold to identify novel compounds with enhanced antifungal activity and improved pharmacological profiles.
Core Synthetic Strategy: Leveraging the Reactivity of the Chloromethyl Group
The primary synthetic route utilizing 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole involves the nucleophilic displacement of the chloride ion. This SN2 reaction is a robust and versatile method for forming new carbon-heteroatom or carbon-carbon bonds.
Caption: General synthetic workflow using 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole.
The choice of nucleophile is critical for determining the biological activity of the final compound. Various classes of nucleophiles can be employed, each imparting distinct physicochemical properties to the resulting molecule.
| Nucleophile Class | Resulting Linkage | Potential for Antifungal Activity |
| Thiols (R-SH) | Thioether | Thioether linkages are present in many bioactive compounds and can enhance binding to target enzymes.[6][7] |
| Alcohols/Phenols (R-OH) | Ether | Ether linkages can improve metabolic stability and modulate lipophilicity. |
| Amines (R-NH2) | Amine | Amine functionalities can introduce basic centers, improving aqueous solubility and allowing for salt formation. |
| Azoles (e.g., another triazole) | Methylene-bridged bis-azole | Can potentially interact with multiple sites within the target enzyme. |
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Synthesis of Thioether Derivatives
Thioether-containing triazoles have shown promising antifungal activity.[6] This protocol describes a general method for the S-alkylation of a thiol with 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole.
Reaction Scheme:
Caption: Synthesis of thioether derivatives.
Materials:
-
1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq)
-
Thiol (R-SH) (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in DMF or CH3CN, add potassium carbonate (1.5 eq) at room temperature.
-
Stir the mixture for 15-20 minutes to form the thiolate anion.
-
Add 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether derivative.
Protocol 2: Synthesis of Amine Derivatives
The introduction of amine functionalities can enhance the pharmacokinetic properties of drug candidates.
Reaction Scheme:
Caption: Synthesis of amine derivatives.
Materials:
-
1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq)
-
Primary or secondary amine (R1R2NH) (1.2 eq)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 eq)
-
Acetonitrile (CH3CN)
Procedure:
-
In a round-bottom flask, dissolve 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) in acetonitrile.
-
Add the amine (1.2 eq) followed by the base (K2CO3 or Et3N) (2.0 eq).
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC or LC-MS.
-
After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amine derivative.
Characterization Data (Hypothetical)
The following table presents hypothetical characterization data for representative derivatives to illustrate expected outcomes.
| Compound ID | R-Group | Yield (%) | 1H NMR (δ, ppm) | MS (m/z) |
| I-a | -S-C6H5 | 85 | 8.6 (s, 1H), 8.1 (s, 1H), 7.2-7.6 (m, 9H), 4.2 (s, 2H) | [M+H]+ found |
| II-a | -N(CH2CH3)2 | 78 | 8.5 (s, 1H), 8.0 (s, 1H), 7.1-7.5 (m, 4H), 3.6 (s, 2H), 2.5 (q, 4H), 1.0 (t, 6H) | [M+H]+ found |
Conclusion and Future Perspectives
1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole serves as a highly valuable and versatile platform for the synthesis of novel antifungal agents. The straightforward nucleophilic substitution chemistry of the chloromethyl group allows for the creation of diverse libraries of compounds for biological screening. Future work should focus on the synthesis of a broad range of derivatives and their evaluation against a panel of clinically relevant fungal pathogens, including resistant strains. Structure-activity relationship studies will be crucial in guiding the design of more potent and selective CYP51 inhibitors. Furthermore, in silico modeling and docking studies can be employed to rationalize the observed biological activities and to design new analogs with improved binding affinities for the fungal CYP51 enzyme.
References
-
Juniper Publishers. (2019, March 12). Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PMC. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]
-
PubMed. (2007, September 15). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Retrieved from [Link]
-
ResearchGate. (n.d.). The three existing synthetic strategies for preparing chloromethyl triazole 3. Retrieved from [Link]
-
Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Retrieved from [Link]
-
PubMed. (n.d.). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Retrieved from [Link]
-
MDPI. (2014, July 31). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Retrieved from [Link]
-
Semantic Scholar. (2022, July 19). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Retrieved from [Link]
-
OUCI. (n.d.). Antifungal properties of new 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
-
PubMed. (2024, December 15). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. Retrieved from [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). * Zaporozhye Medical Journal*, 24(1), 125-131. [Link]
-
ResearchGate. (n.d.). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. PMC. Retrieved from [Link]
-
MDPI. (2014, February 19). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). ScienceRise: Pharmaceutical Science, (3), 32-41. [Link]
-
ResearchGate. (2025, October 16). (PDF) Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Novel 1,3-Substituted 1H-[1][3][8]-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ACS Publications. (2020, August 13). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antifungal properties of new 1,2,4-triazole derivatives (literature review) [ouci.dntb.gov.ua]
- 8. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Procedure for chlorination of 1-(3-(hydroxymethyl)phenyl)-1H-1,2,4-triazole with thionyl chloride
Abstract & Core Directive
This Application Note details the optimized protocol for the chlorination of 1-(3-(hydroxymethyl)phenyl)-1H-1,2,4-triazole (herein referred to as Compound A ) to its corresponding chloride derivative, 1-(3-(chloromethyl)phenyl)-1H-1,2,4-triazole (herein referred to as Compound B ).
This transformation is a critical intermediate step in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs). The protocol utilizes Thionyl Chloride (
Key Technical Advantages of this Protocol:
-
Salt Management: Accounts for the in situ formation of the triazole-HCl salt.
-
Exotherm Control: Staged addition profiles to minimize impurity formation.
-
Scalability: Designed for transition from milligram to multigram scale.
Reaction Mechanism & Chemical Logic
The conversion proceeds via an
-
Activation: The hydroxyl oxygen of Compound A attacks the sulfur of thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate (
) and . -
Protonation: The generated
will protonate the N4 or N2 nitrogen of the triazole ring, rendering the substrate more polar and potentially less soluble in non-polar solvents. -
Substitution: The chloride anion attacks the benzylic carbon, displacing sulfur dioxide (
) and chloride. -
Catalysis (Optional but Recommended): The addition of catalytic N,N-Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than
alone, ensuring conversion even if the substrate solubility is low.
Mechanism Visualization
Figure 1: Mechanistic pathway showing activation of the alcohol and the role of DMF catalysis.
Safety & Hazard Analysis
-
Thionyl Chloride (
): Highly corrosive. Reacts violently with water to release and gases. Must be handled in a functioning fume hood. -
Dichloromethane (DCM): Volatile, potential carcinogen.
-
Reaction Off-gassing: The reaction generates stoichiometric amounts of
and gas. An alkaline scrubber (NaOH trap) connected to the manifold is recommended for scales >1g.
Materials & Equipment
| Component | Grade/Specification | Role |
| 1-(3-(hydroxymethyl)phenyl)-1H-1,2,4-triazole | >98% Purity | Substrate |
| Thionyl Chloride ( | Reagent Grade (>99%) | Chlorinating Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst (Optional) |
| Sodium Bicarbonate ( | Saturated Aqueous Sol.[4] | Quenching Agent |
| Equipment | Round bottom flask, Reflux condenser, Drying tube ( | Setup |
Experimental Protocol
Step 1: Reaction Setup
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Assemble the apparatus under an inert atmosphere (
or Argon) to prevent hydrolysis of by atmospheric moisture. -
Charge the RBF with Compound A (1.0 equiv) .
-
Add Anhydrous DCM (10-15 volumes relative to mass) .
-
Note: The starting material may not fully dissolve initially. This is acceptable; it will dissolve as it reacts or upon slight warming.
-
-
(Optional) Add DMF (0.05 equiv) as a catalyst. This is highly recommended if the reaction is sluggish.
Step 2: Reagent Addition
-
Cool the suspension to 0°C using an ice/water bath.
-
Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise via a syringe or addition funnel over 15-20 minutes.
-
Observation: Gas evolution (
) will begin. The suspension may clear up as the intermediate forms. -
Caution: Control the rate to prevent vigorous boiling of the DCM.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 1 hour.
-
If TLC indicates incomplete conversion, heat the mixture to Reflux (approx. 40°C) for 2-4 hours.
-
TLC System: 5% Methanol in DCM (UV active). The chloride product (Compound B) is typically less polar (higher
) than the alcohol (Compound A). -
Endpoint: Disappearance of the starting alcohol spot.
-
Step 4: Workup (Critical for Triazoles)
The product may exist as a hydrochloride salt. This workup ensures isolation of the free base.
-
Cool the reaction mixture to RT.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold Saturated
solution (approx. 20 volumes). Stir vigorously for 15 minutes.-
Why: This neutralizes excess
and deprotonates the triazole ring, liberating the free base. -
pH Check: Ensure the aqueous layer is pH ~8.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).
-
Extract the aqueous layer two more times with DCM.
-
Combine organic layers and wash with Brine (Sat. NaCl) .
-
Dry over Anhydrous
. Filter and concentrate under reduced pressure (Rotovap).
Step 5: Purification
-
Crude State: The product is often obtained as a yellow/off-white solid or viscous oil that solidifies.
-
Recrystallization: If high purity is required, recrystallize from Ethyl Acetate/Hexane or Ethanol .
-
Flash Chromatography: If impurities are present, purify using a silica column (Gradient: 0-5% MeOH in DCM).
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the chlorination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sticky/Gummy Product | Residual DMF or Acid Salts | Ensure thorough |
| Low Yield | Product lost in Aqueous Layer | The triazole is polar. Salt the aqueous layer with NaCl during extraction and use 5% MeOH/DCM for extraction. |
| Incomplete Reaction | Steric hindrance or deactivation | Add 2-3 drops of DMF (Vilsmeier activation). Increase reflux time. |
| Dark Coloration | Decomposition | Reaction temperature too high during addition. Ensure strict 0°C addition. |
References
-
Preparation of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. PrepChem.com. Available at: [Link]
-
Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Available at: [Link]
-
Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides. Master Organic Chemistry. Available at: [Link]
Sources
Solvent selection for alkylation reactions involving 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Application Note: Solvent Selection for Alkylation Reactions Involving 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Executive Summary
The alkylation of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (hereafter referred to as CMPT ) is a pivotal step in the synthesis of antifungal agents and aromatase inhibitors. While the chloromethyl group provides a versatile benzylic handle for functionalization, the presence of the 1,2,4-triazole moiety introduces unique solubility and electronic constraints.
This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, DMSO) to include modern, sustainable alternatives (2-MeTHF, CPME). We analyze the mechanistic implications of the triazole ring on benzylic reactivity and offer a self-validating experimental protocol.
Mechanistic Insight & Chemical Context
To select the correct solvent, one must understand the electronic environment of the substrate.
-
The Electrophile (Benzylic Chloride): The primary reaction site is the chloromethyl group (-CH₂Cl). Benzylic chlorides are potent electrophiles susceptible to both
and pathways. -
The Triazole Influence: The 1,2,4-triazole ring attached to the phenyl group acts as an electron-withdrawing group (EWG) via induction.
-
Impact on
: The EWG destabilizes the benzylic carbocation intermediate, making pathways less favorable compared to electron-rich benzyl chlorides (e.g., methoxybenzyl chloride). -
Impact on
: The EWG increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack. -
Conclusion:
conditions are kinetically favored. Solvents that enhance nucleophilicity without stabilizing carbocations (to prevent hydrolysis/solvolysis) are preferred.
-
Diagram 1: Mechanistic Pathway & Solvent Influence
Caption: The electron-withdrawing triazole ring favors
Solvent Selection Matrix
The choice of solvent dictates reaction rate, workup efficiency, and "green" compliance.[1]
Table 1: Comparative Solvent Performance for CMPT Alkylation
| Solvent Class | Examples | Reaction Rate ( | Solubility of CMPT | Workup / Green Score | Recommendation |
| Dipolar Aprotic | DMF, DMSO, NMP | High (Excellent | Excellent | Low (High BP, difficult removal) | Use only for weak nucleophiles or difficult substrates. |
| Polar Aprotic | Acetonitrile (ACN), Acetone | High | Good | Medium (Easy removal, ACN is toxic) | Standard Choice for small-scale optimization. |
| Green Ethers | 2-MeTHF, CPME | Moderate | Moderate | High (Bio-derived, easy phase separation) | Recommended for process scale-up. |
| Chlorinated | DCM, DCE | Low | Good | Very Low (Toxic, slow kinetics) | Avoid unless strictly necessary for solubility. |
| Protic | Ethanol, Isopropanol | Low | Moderate | Medium | Avoid. High risk of solvolysis (ether formation). |
Detailed Experimental Protocol
This protocol uses Acetonitrile (ACN) for initial screening due to its balance of rate and volatility, with notes on converting to 2-MeTHF for green scaling.
Objective: Alkylation of a secondary amine (e.g., Morpholine) with CMPT.
Reagents:
-
Substrate: 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (CMPT) [1.0 equiv]
-
Nucleophile: Morpholine [1.1 - 1.2 equiv]
-
Base: Potassium Carbonate (
), anhydrous, granular [2.0 equiv] or Diisopropylethylamine (DIPEA) [1.5 equiv] -
Solvent: Acetonitrile (HPLC Grade) or 2-MeTHF.
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) [0.05 equiv] (Accelerates reaction via Finkelstein-like mechanism).
Step-by-Step Procedure:
-
Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge CMPT (1.0 g, 5.16 mmol) and
(1.43 g, 10.3 mmol). -
Note: If using 2-MeTHF (Green Protocol), ensure the solvent is dry to prevent hydrolysis.
-
-
Solvation:
-
Add Acetonitrile (10 mL, 10 volumes). Stir at room temperature for 5 minutes. The triazole derivative should dissolve, leaving the inorganic base suspended.
-
-
Addition:
-
Add the Nucleophile (Morpholine, 0.50 mL, 5.7 mmol) dropwise.
-
Optimization Tip: If the reaction is slow during TLC monitoring, add TBAI (catalytic) at this stage.
-
-
Reaction:
-
Heat the mixture to 60°C under a reflux condenser.
-
Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.
-
Typical Time: 2–4 hours in ACN; 4–6 hours in 2-MeTHF.
-
-
Workup (Self-Validating Step):
-
Filtration: Filter off the solid
/KCl byproducts while warm. -
Evaporation: Concentrate the filtrate under reduced pressure.
-
Partition: Dissolve residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove residual triazole salts or unreacted amine.
-
Validation: Check the aqueous layer pH. If basic, excess amine is being removed.
-
-
Isolation:
-
Dry the organic layer over
, filter, and concentrate to yield the crude alkylated product. Recrystallize from EtOH/Heptane if necessary.
-
Decision Tree for Optimization
Use this flowchart to adapt the protocol based on your specific nucleophile and constraints.
Diagram 2: Solvent Selection Decision Tree
Caption: Flowchart guiding solvent choice based on nucleophile strength and process constraints.
Safety & Handling
-
Genotoxicity Warning: Benzylic chlorides are potential alkylating agents and may be genotoxic (mutagenic). All handling of CMPT must occur in a fume hood.
-
Waste Disposal: Aqueous waste from the reaction may contain triazole residues. Do not dispose of down the drain; segregate as hazardous organic waste.
-
Thermal Stability: While the triazole ring is stable, benzylic chlorides can decompose at high temperatures (>100°C) in the presence of trace metals. Keep reaction temperatures below 80°C.
References
-
Green Solvents for Alkylation: Azizi, N. et al. "A Green and Highly Efficient Alkylation of Thiols in Water." SID.ir. Available at: [Link]
-
Triazole Alkylation Mechanics: Bulger, P. et al. "An Investigation into the Alkylation of 1,2,4-Triazole."[2] ResearchGate.[3] Available at: [Link]
-
Solvolysis of Benzyl Chlorides: "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides." NIH PubMed Central. Available at: [Link]
-
2-MeTHF as Alternative Solvent: "Solvent screening of benzyl chloride Grignard reaction." ResearchGate.[3] Available at: [Link]
Sources
Application Note: Advanced Catalytic Strategies for the Functionalization of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Executive Summary & Mechanistic Rationale
In modern drug discovery and agrochemical development, 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole serves as a highly privileged, bifunctional building block[1]. The 1,2,4-triazole core is a renowned pharmacophore capable of robust hydrogen bonding, often utilized to improve aqueous solubility or act as a bioisostere for amides. Simultaneously, the meta-chloromethyl group provides an electrophilic handle for late-stage structural diversification[2].
This application note details two orthogonal, transition-metal-catalyzed methodologies to functionalize this scaffold:
-
Pathway A (Suzuki-Miyaura Cross-Coupling) : Selective activation of the benzylic C–Cl bond to construct diarylmethane architectures. Benzyl chlorides are historically challenging substrates due to sluggish oxidative addition and competitive homocoupling. However, utilizing optimized aqueous-organic solvent systems with Palladium(II) catalysts efficiently drives the cross-coupling with arylboronic acids or potassium aryltrifluoroborates[3].
-
Pathway B (Direct C-H Arylation) : Regioselective functionalization of the highly acidic C5–H bond on the 1,2,4-triazole ring. This proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where a carboxylate additive (e.g., pivalic acid) acts as an intramolecular proton shuttle to lower the activation energy of C–H bond cleavage[4].
Pathway Visualization
Divergent catalytic functionalization pathways for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
Experimental Protocols & Self-Validating Systems
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of the Benzyl Chloride
Causality & Design : To prevent the homocoupling of the benzyl chloride moiety, a highly polar, aqueous solvent mixture (Acetone/Water 3:1) is employed[3]. The presence of water accelerates the transmetalation step of the catalytic cycle and enhances the solubility of the inorganic base (K₂CO₃) and the boron coupling partner. This allows the reaction to proceed under mild conditions (60 °C) without the strict requirement for complex, air-sensitive phosphine ligands[3].
Step-by-Step Methodology :
-
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 mmol), the desired arylboronic acid or potassium aryltrifluoroborate (1.2 mmol)[2], and K₂CO₃ (2.0 mmol).
-
Catalyst Addition : Add PdCl₂ (5 mol%) or a stable Pd-PEPPSI complex[4].
-
Solvent Introduction : Introduce a thoroughly degassed mixture of Acetone:Water (3:1 v/v, 4.0 mL) under an argon atmosphere.
-
Reaction : Seal the tube and heat the mixture at 60 °C for 4–6 hours. Monitor the consumption of the benzyl chloride via TLC (Hexanes/EtOAc 1:1).
-
Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the diarylmethane derivative.
Self-Validation (Analytical Tracking) : The success of the cross-coupling is definitively confirmed via ¹H NMR spectroscopy. The benzylic protons (-CH₂Cl) of the starting material typically resonate as a sharp singlet at ~4.6 ppm. Upon successful arylation, this peak will shift upfield to the ~4.0–4.2 ppm region (integrating for 2 protons), confirming the formation of the diarylmethane linkage without side-product interference.
Protocol B: Regioselective C5-H Arylation of the 1,2,4-Triazole Core
Causality & Design : The C5 position of 1-substituted 1,2,4-triazoles is highly susceptible to direct arylation via a Concerted Metalation-Deprotonation (CMD) mechanism[4]. The use of Palladium(II) acetate combined with an electron-rich ligand facilitates the oxidative addition of unactivated aryl halides. The inclusion of pivalic acid (PivOH) is the most critical parameter; the pivalate anion acts as an intramolecular proton shuttle, significantly lowering the activation energy required for the C–H bond cleavage step[5].
Step-by-Step Methodology :
-
Preparation : In a dry, argon-flushed reaction vial, combine 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (1.0 mmol), aryl bromide (1.5 mmol), K₂CO₃ (2.0 mmol), and PivOH (30 mol%).
-
Catalyst & Ligand : Add Pd(OAc)₂ (5 mol%) and an appropriate NHC precursor or bulky phosphine ligand like PCy₃ (10 mol%).
-
Solvent : Add anhydrous Toluene or DMF (5.0 mL).
-
Reaction : Seal the vial and heat to 110–120 °C for 12–16 hours.
-
Workup : Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification : Subject the crude mixture to silica gel chromatography to yield the 1,5-disubstituted 1,2,4-triazole.
Self-Validation (Analytical Tracking) : ¹H NMR provides absolute proof of regioselective C5-arylation. The starting 1,2,4-triazole exhibits two distinct singlets for the C3–H (~8.1 ppm) and C5–H (~8.6 ppm). Following the reaction, the downfield C5–H singlet will completely disappear, while the C3–H signal remains intact, validating the regiochemistry of the transformation.
Quantitative Data & Functional Group Tolerance
The following table summarizes the expected outcomes and optimized conditions based on established literature precedents for these catalytic systems.
| Reaction Pathway | Catalyst System | Base / Additive | Solvent | Temp (°C) | Target Transformation | Typical Yield |
| A: Suzuki-Miyaura | PdCl₂ (5 mol%) | K₂CO₃ (2.0 eq) | Acetone/H₂O (3:1) | 60 | Benzyl Chloride → Diarylmethane | 75–92% |
| A: Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.5 eq) | Dioxane/H₂O (4:1) | 80 | Benzyl Chloride → Diarylmethane | 80–95% |
| B: C-H Arylation | Pd(OAc)₂ (5 mol%) + NHC | K₂CO₃ (2.0 eq), PivOH | Toluene | 110 | Triazole C5-H → C5-Aryl | 65–85% |
| B: C-H Arylation | Pd(OAc)₂ (5 mol%) + PCy₃ | Cs₂CO₃ (2.0 eq), PivOH | DMF | 120 | Triazole C5-H → C5-Aryl | 60–80% |
References
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PubMed Central (PMC) / NIH URL:[Link][2]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions Source: ResearchGate URL: [Link][3]
-
C(5)—H arylation of 1-substituted 1,2,4-triazoles with aryl halides under Pd/NHC catalysis Source: ResearchGate URL:[Link][4]
-
One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides Source: PubMed / NIH URL:[Link][5]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: MDPI URL:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis routes for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Application Note & Protocol: Scalable Synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Executive Summary
This guide details a scalable, two-step synthetic route for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole , a critical intermediate in the synthesis of antifungal agents and aromatase inhibitors. Unlike benzyl-triazole isomers (e.g., Letrozole intermediates), this target features a direct aryl-nitrogen bond between the phenyl ring and the triazole.
The recommended protocol utilizes a Copper-Catalyzed Ullmann-Type Coupling to establish the C-N bond with high regioselectivity (N1-isomer), followed by a mild Deoxychlorination to install the chloromethyl pharmacophore. This route avoids hazardous diazonium intermediates and expensive palladium catalysts, making it suitable for kilogram-scale production.
Retrosynthetic Analysis
The strategic disconnection relies on forming the C-N bond before the reactive chloromethyl group is installed. The chloromethyl moiety is highly susceptible to nucleophilic attack; therefore, it is generated in the final step from a stable benzyl alcohol precursor.
-
Target: 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
-
Precursor 1: (3-(1H-1,2,4-triazol-1-yl)phenyl)methanol (Stable Intermediate)
-
Starting Materials: 3-Bromobenzyl alcohol + 1,2,4-Triazole
Figure 1: Retrosynthetic strategy prioritizing the stability of the benzyl alcohol intermediate.
Detailed Experimental Protocols
Step 1: Copper-Catalyzed C-N Coupling
Objective: Synthesis of (3-(1H-1,2,4-triazol-1-yl)phenyl)methanol. Rationale: Direct nucleophilic aromatic substitution (SNAr) is ineffective on electron-neutral 3-bromobenzyl alcohol. A Copper(I) system with a diamine ligand lowers the activation energy, favoring the thermodynamic N1-product over the N4-isomer.
Materials:
-
3-Bromobenzyl alcohol (1.0 equiv)
-
1,2,4-Triazole (1.2 equiv)[1]
-
Copper(I) Iodide (CuI) (0.05 equiv / 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or L-Proline (0.10 equiv / 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [anhydrous]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 3-Bromobenzyl alcohol (100 g, 0.53 mol), 1,2,4-Triazole (44 g, 0.64 mol), and K₂CO₃ (146 g, 1.06 mol).
-
Catalyst Addition: Add CuI (5.0 g, 26 mmol) and the ligand (DMEDA, 7.5 g, 53 mmol) to the solid mixture.
-
Solvation: Add anhydrous DMSO (500 mL). Degas the mixture by bubbling nitrogen for 15 minutes (crucial to prevent catalyst oxidation).
-
Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by HPLC/TLC (Ethyl Acetate:Hexane 1:1) until starting bromide is <1%.
-
Workup: Cool to room temperature. Dilute with water (1.5 L) and extract with Ethyl Acetate (3 x 500 mL).
-
Note: The product is polar; thorough extraction is necessary.
-
-
Washing: Wash combined organics with brine (2 x 300 mL) to remove residual DMSO. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Toluene/Ethyl Acetate (4:1) to remove trace N4-isomer.
-
Yield Target: 75–85%
-
Appearance: Off-white crystalline solid.
-
Step 2: Deoxychlorination
Objective: Conversion of the alcohol to the chloromethyl target. Rationale: Thionyl chloride (SOCl₂) is used for its atom economy and gaseous byproducts (SO₂, HCl), simplifying purification.
Materials:
-
(3-(1H-1,2,4-triazol-1-yl)phenyl)methanol (from Step 1)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene
-
Catalyst: DMF (3-5 drops)
Protocol:
-
Setup: Place the intermediate alcohol (50 g, 0.28 mol) in a reactor with DCM (250 mL). Cool the suspension to 0°C .
-
Addition: Add SOCl₂ (30.5 mL, 0.42 mol) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Safety: Evolution of HCl and SO₂ gas. Use a scrubber.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension usually clears as the alkyl chloride forms.
-
Quench: Cool to 0°C. Carefully quench by pouring the reaction mixture into saturated aqueous NaHCO₃ (500 mL). Stir until gas evolution ceases and pH is neutral (pH ~7).
-
Isolation: Separate the organic layer. Extract aqueous layer with DCM (2 x 100 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
-
Final Processing: The residue is often an oil that solidifies upon standing or trituration with Hexane/Ether.
-
Yield Target: 90–95%
-
Purity: >98% (HPLC).
-
Process Visualization
Figure 2: Step-by-step process flow for the synthesis.
Key Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water gradient |
| Regioselectivity | N1-isomer > 99% | 1H NMR (Diagnostic triazole protons) |
| Residual Copper | < 20 ppm | ICP-MS |
| Moisture | < 0.5% | Karl Fischer |
NMR Validation (Diagnostic Signals):
-
Triazole Ring: Two singlets in 1H NMR, typically around δ 8.6 and 8.2 ppm.
-
Chloromethyl Group: Singlet (2H) around δ 4.6–4.7 ppm.
-
Aromatic Region: Pattern consistent with 1,3-disubstituted benzene.
Safety & Hazards
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be dry. The quench step releases significant CO₂ and heat; perform slowly.
-
Copper Iodide: Toxic to aquatic life. Waste streams containing copper must be segregated and treated (e.g., sulfide precipitation) before disposal.
-
Exotherms: The Ullmann coupling is performed at high temperature (110°C). Ensure the reflux condenser is efficient to prevent solvent loss and pressure buildup.
References
-
Ullmann Coupling of 1,2,4-Triazoles
-
General N-Arylation Protocols
-
Chlorination Methodology
-
Regioselectivity in Triazole Couplings
Sources
- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. researchaid92.com [researchaid92.com]
- 5. US6906063B2 - Platelet ADP receptor inhibitors - Google Patents [patents.google.com]
- 6. Multicomponent synthesis of 1-aryl 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles [organic-chemistry.org]
- 8. iisertirupati.ac.in [iisertirupati.ac.in]
- 9. researchgate.net [researchgate.net]
Preventing hydrolysis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole during storage
Technical Support Center: Stability & Storage of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Case ID: #TRZ-CL-STABILITY-001 Topic: Prevention of Hydrolytic Degradation & Autocatalysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole , a high-value electrophilic intermediate commonly used in the synthesis of triazole antifungals (e.g., Letrozole analogs) and agrochemicals.
The Critical Risk: The chloromethyl group (
The "Death Spiral": The reaction is autocatalytic . The released HCl protonates the triazole ring and increases the ionic strength of the micro-environment, which pulls in more moisture and accelerates the cleavage of the remaining chloride.
This guide provides the protocols to arrest this cycle and rescue compromised material.
Module 1: The Chemistry of Degradation
Why is your compound degrading?
The degradation is driven by nucleophilic substitution at the benzylic carbon.[2] Because the phenyl ring stabilizes the transition state (via resonance), this moiety is highly susceptible to attack by weak nucleophiles like water (
The Autocatalytic Loop:
-
Initiation: Trace moisture attacks the
group. -
Product Formation: 1-(3-(hydroxymethyl)phenyl)-triazole and HCl are formed.
-
Acceleration: HCl protonates the triazole nitrogen (
), creating a hygroscopic salt that absorbs more atmospheric water, exponentially increasing the hydrolysis rate.
Figure 1: The autocatalytic hydrolysis loop. Note how HCl generation leads to salt formation, which draws in more water, accelerating the destruction of the starting material.
Module 2: Storage Protocols (Prevention)
How to ensure shelf-life integrity.
To prevent the cycle described above, you must break the "Moisture-Acid" link.
Standard Operating Procedure (SOP) for Storage:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Low temperature kinetically inhibits the nucleophilic attack of water on the benzylic carbon. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is heavier than air and provides a better "blanket" for solids in jars. |
| Desiccant | Silica gel is often insufficient for benzylic halides. Phosphorus pentoxide ( | |
| Container | Amber Glass + Teflon Seal | Amber glass blocks UV (which can cause radical degradation). Teflon (PTFE) liners prevent HCl from corroding the cap seal, which would otherwise break the hermetic seal. |
The "Double-Vessel" Technique: For long-term storage (>1 month):
-
Place the vial containing the triazole inside a larger jar.
-
Fill the space between the vial and the jar with a layer of desiccant (e.g., Drierite).
-
Seal the outer jar with Parafilm.
Module 3: Troubleshooting & Rescue
My material looks wrong. Can I save it?
Scenario A: The "Sticky Solid"
Symptom: The white powder has turned into a yellow gum or sticky paste. Diagnosis: Partial hydrolysis has occurred. The "gum" is likely a mixture of the benzyl alcohol derivative and the HCl salt of the triazole, which depresses the melting point. Rescue Protocol:
-
Dissolve: Take the gum up in Dichloromethane (DCM) or Ethyl Acetate. The alcohol and chloride are soluble; the inorganic salts are not.
-
Neutralize (Critical): Wash the organic layer quickly with cold saturated
.-
Why? You must remove the HCl to stop the autocatalysis.
-
Caution: Do not let it sit in the aqueous base; prolonged exposure will hydrolyze the remaining chloride.
-
-
Dry: Dry the organic layer immediately over anhydrous
. -
Recrystallize: Evaporate the solvent. Recrystallize the residue from a non-polar solvent like Hexane/EtOAc (9:1) or Heptane . The polar benzyl alcohol impurity will likely remain in the mother liquor, while the chloromethyl triazole crystallizes out.
Scenario B: The "New NMR Peak"
Symptom:
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO or DMF stock solutions? A: No. DMSO and DMF are nucleophilic solvents (DMSO can act as an oxidant; DMF can hydrolyze). Benzyl chlorides can undergo substitution with DMSO (Swern-like chemistry) or slowly hydrolyze in "wet" DMF. Always store as a solid.
Q2: Is the compound lachrymatory? A: Yes. Like most benzyl chlorides (e.g., benzyl chloride, bromomethyl benzene), this compound is a potent lachrymator (tear gas).
-
Safety: Always handle in a fume hood.
-
Decontamination: Wash glassware with a dilute solution of alcoholic KOH or ammonia to convert residual chloride to the less volatile amine/alcohol before removing from the hood.
Q3: I see a "smoke" when I open the bottle. What is that? A: That is HCl gas escaping and reacting with atmospheric moisture to form hydrochloric acid mist. This indicates significant degradation. Do not inhale. The material requires immediate purification (see Module 3).
References
-
Hydrolysis of Benzyl Chloride Derivatives
-
Synthesis and Stability of Chloromethyl Triazoles
-
Purification of Triazole Intermediates
-
General Handling of Benzyl Halides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 3. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Process for making triazoles - Patent 0075459 [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole coupling
Technical Support Center: Troubleshooting 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole Synthesis
Topic: Troubleshooting Low Conversion in C-N Coupling for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole Audience: Medicinal Chemists, Process Development Scientists Role: Senior Application Scientist
Executive Summary: The "Conversion" Trap
If you are experiencing low conversion (<30%) or a complex impurity profile when synthesizing 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole , the issue is likely not the catalyst activity, but a fundamental chemoselectivity mismatch .
Attempting a metal-catalyzed Cross-Coupling (Ullmann/Buchwald) between 1,2,4-triazole and 1-halo-3-(chloromethyl)benzene will fail. Under the basic conditions required for N-arylation, the triazole acts as a nucleophile toward the highly reactive benzylic chloride (SN2 pathway) rather than participating in the catalytic cycle (N-arylation). This leads to oligomerization and the formation of the unwanted N-benzyl isomer.
The Solution: You must decouple the N-arylation from the chloromethyl installation. Adopt a Stepwise Functionalization Strategy .
Phase 1: Diagnostic & Route Validation
Q1: Are you coupling 1,2,4-triazole directly with 1-bromo-3-(chloromethyl)benzene?
-
Diagnosis: If YES , this is the root cause. The base (e.g., K₂CO₃, Cs₂CO₃) promotes the attack of triazole on the chloromethyl group (SN2) faster than the Pd/Cu catalyst can insert into the Aryl-Br bond.
-
Observation: You likely see the disappearance of starting material but no formation of the desired N-aryl product. Instead, you generate 1-(3-bromobenzyl)-1,2,4-triazole (mass = M+80/82) and insoluble oligomers.
-
Corrective Action: Switch to the "Methyl Precursor" Route . Couple 3-bromotoluene with 1,2,4-triazole first, then functionalize the methyl group.
Q2: I am using the "Methyl Precursor" (3-bromotoluene), but conversion is still stalled. Why?
-
Diagnosis: This indicates a failure in the catalytic cycle (Ullmann or Chan-Lam). 1,2,4-Triazoles are challenging coupling partners due to their ability to bridge metals (poisoning the catalyst) and the competition between N1, N2, and N4 coordination.
-
Corrective Action: See Phase 2 for protocol optimization.
Phase 2: Protocol Optimization (The "Methyl Route")
Use this protocol to synthesize the intermediate 1-(3-methylphenyl)-1H-1,2,4-triazole before chlorination.
Recommended Workflow: Ligand-Accelerated Ullmann Coupling
Reaction Scheme: 1,2,4-Triazole + 3-Iodotoluene (or 3-Bromotoluene) → [CuI/Ligand] → 1-(3-tolyl)-triazole
| Parameter | Standard Condition | Optimization for "Stalled" Reactions |
| Catalyst | CuI (10 mol%) | Cu₂O (5 mol%) or CuTc (Copper(I)-thiophene-2-carboxylate) |
| Ligand | 1,10-Phenanthroline (20 mol%) | DMEDA (N,N'-Dimethylethylenediamine) or 4,7-Dimethoxy-1,10-phenanthroline |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) - Higher solubility in DMF |
| Solvent | DMF or DMSO | NMP (N-Methyl-2-pyrrolidone) - Higher thermal stability |
| Temp | 100–110 °C | 120–130 °C (Critical for aryl bromides) |
Key Technical Insight:
-
Ligand Ratio: Always use a 2:1 Ligand:Metal ratio . 1,2,4-triazole is a competitive ligand. If your exogenous ligand (Phenanthroline) concentration is too low, the triazole will coordinate to the copper, forming an inactive [Cu(triazole)ₙ] species.
-
Iodide vs. Bromide: If using 3-bromotoluene, the reaction requires higher temperatures (>120°C). Switching to 3-iodotoluene often restores conversion at 100°C.
Phase 3: Installing the Chloromethyl Group
Once you have isolated pure 1-(3-methylphenyl)-1H-1,2,4-triazole , proceed to the chlorination.
Method A: Radical Chlorination (Direct)
-
Reagents: N-Chlorosuccinimide (NCS), AIBN (cat.), CCl₄ or PhCF₃ (reflux).
-
Risk: Over-chlorination (dichloromethyl) is common. Stop reaction at ~80% conversion.
Method B: Oxidation -> Chlorination (High Purity)
-
Oxidation: KMnO₄/Pyridine/H₂O → Converts Methyl to Carboxylic Acid.
-
Reduction: BH₃·THF or LiAlH₄ → Converts Acid to Alcohol (1-(3-(hydroxymethyl)phenyl)-1,2,4-triazole ).
-
Chlorination: SOCl₂ (Thionyl Chloride) in DCM → Target Molecule .
-
Note: The HCl byproduct forms the triazole hydrochloride salt. Perform a basic workup (NaHCO₃) to isolate the free base.
-
Visual Troubleshooting Logic
Caption: Decision matrix for troubleshooting low conversion. Red path indicates the fatal chemoselectivity error; Yellow path indicates catalytic optimization.
FAQ: Expert Insights
Q: Can I use the Chan-Lam coupling (Boronic Acid) instead of Ullmann? A: Yes, and it is often cleaner.
-
Protocol: 1,2,4-Triazole + 3-Tolylboronic acid + Cu(OAc)₂ (1.0 eq) + Pyridine (2.0 eq) in DCM, open to air (O₂ balloon is better).
-
Constraint: You must still use the Methyl or Hydroxymethyl boronic acid. Do not use (3-(chloromethyl)phenyl)boronic acid, as it will hydrolyze or polymerize.
Q: Why does my reaction turn black and precipitate metal? A: This is "Copper Crash." It happens when the ligand dissociates from the copper, leading to the formation of Cu(0) aggregates (inactive).
-
Fix: Add more ligand (Phenanthroline). Ensure your solvent (DMF/DMSO) is degassed to prevent rapid oxidation of Cu(I) to inactive Cu(II) oxides before the cycle starts.
Q: How do I distinguish the N1, N2, and N4 isomers? A:
-
N1 (Desired): Asymmetric. 1H NMR shows distinct triazole protons (often ~8.5 and ~8.1 ppm).
-
N4 (Symmetric): Symmetric. 1H NMR shows a singlet (2H) for the triazole ring protons (often ~8.8 ppm).
-
N2: Less common in Cu-catalysis but possible.
-
Tip: In Ullmann coupling, N1 is generally favored (9:1 ratio) due to steric and coordination factors, but N4 increases at very high temperatures (>140°C).
References
-
Ullmann Coupling Optimization
- Title: "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines" (Chan-Lam Scope)
- Source:Tetrahedron Letters
-
URL:[Link]
-
Triazole Synthesis Reviews
- Title: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review"
- Source:Frontiers in Chemistry
-
URL:[Link]
-
Chemoselectivity of Benzylic Halides
- Title: "Nucleophilic Substitution
- Source:Organic Chemistry Portal
-
URL:[Link]
Sources
Purification of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole via recrystallization vs column chromatography
The following technical guide addresses the purification of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole , a critical intermediate often utilized in the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and antifungal agents.
This compound presents a unique "chemical conflict": the 1,2,4-triazole ring is polar and basic, while the chloromethyl group is a highly reactive electrophile prone to hydrolysis and nucleophilic attack. This guide focuses on balancing these properties to achieve high purity (>98%) without degrading the molecule.
Case ID: PUR-TZ-Cl-003 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Purification Dilemma
When purifying 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole, you are managing two competing risks:
-
Regioisomer Contamination: If synthesized via Ullmann coupling or nucleophilic aromatic substitution, the crude mixture often contains the N2-isomer (and potentially N4), which are difficult to remove via simple precipitation.
-
Chemo-instability: The benzylic chloride (chloromethyl group) is sensitive to moisture (hydrolysis to benzyl alcohol) and nucleophilic solvents (solvolysis in methanol/ethanol).
Recommendation: Use Column Chromatography for initial isolation to remove regioisomers, followed by Recrystallization from non-nucleophilic solvents for final polishing.
Troubleshooting Guide (Q&A)
Category A: Chromatography Issues
Q: My compound degrades on the silica column. I see a new polar spot (Rf ~0.1) forming during elution.
-
Diagnosis: This is likely hydrolysis of the chloromethyl group to the hydroxymethyl derivative (benzyl alcohol), catalyzed by the acidic nature of silica gel and residual moisture.
-
Solution:
-
Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with your starting mobile phase. This neutralizes acidic sites.
-
Dry Solvents: Ensure your eluent (Ethyl Acetate/Hexane) is anhydrous.
-
Fast Elution: Do not leave the compound on the column overnight. Flash chromatography should be completed in <30 minutes.
-
Q: I cannot separate the N1-isomer (desired) from the N2-isomer (impurity).
-
Diagnosis: 1,2,4-triazole regioisomers have similar polarities, but the N1-isomer is generally less polar than the N2-isomer due to symmetry and dipole moment differences.
-
Solution:
-
Gradient Optimization: Switch to a shallower gradient. Instead of jumping from 20% to 50% EtOAc, use a linear gradient of 0%
40% EtOAc in Hexane over 20 CV (Column Volumes). -
Solvent Swap: If EtOAc/Hexane fails, try Dichloromethane (DCM) / Isopropanol (IPA) (98:2). Avoid Methanol, as it may react with the chloromethyl group to form the methyl ether.
-
Category B: Recrystallization Issues
Q: I used hot Ethanol for recrystallization, and the purity dropped. NMR shows a methoxy/ethoxy peak.
-
Diagnosis: Solvolysis . You created the ethyl ether derivative. The chloromethyl group reacts with primary alcohols at reflux temperatures.
-
Solution: STOP using nucleophilic solvents (MeOH, EtOH, Water).
-
Recommended Solvent System: Toluene / n-Heptane . Dissolve in minimum hot Toluene (60°C), then slowly add n-Heptane until turbid. Cool to 0°C.
-
Alternative: Methyl tert-butyl ether (MTBE) / Hexane.
-
Q: The product "oils out" instead of crystallizing.
-
Diagnosis: The compound is likely melting before it dissolves (impurities depress the melting point) or the cooling is too rapid.[1]
-
Solution:
-
Seeding: Add a tiny crystal of pure product at the cloud point.
-
Slower Cooling: Wrap the flask in foil/towel to cool slowly from 60°C to RT over 2 hours.
-
Solvent Volume: You may be using too little solvent. Increase the solvent volume to ensure the oil phase dissolves completely at the boiling point.
-
Decision Matrix: Selecting the Method
Use the following logic flow to determine the appropriate purification strategy for your specific batch.
Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profile and scale.
Detailed Experimental Protocols
Method A: Flash Column Chromatography (For Regioisomer Separation)
Best for: Removing N2-isomers and baseline impurities.
Materials:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: n-Hexane (Anhydrous).
-
Mobile Phase B: Ethyl Acetate (Anhydrous).
-
Additive: Triethylamine (TEA).
Protocol:
-
Column Pre-treatment: Slurry pack the column using Hexane containing 1% TEA. Flush with 2 CV of pure Hexane to remove excess TEA. Rationale: This neutralizes acidic silanol groups that degrade the chloromethyl moiety [1].
-
Loading: Dissolve crude material in a minimum volume of DCM (Dichloromethane). Load carefully.
-
Elution Gradient:
-
0-5 min: 10% EtOAc in Hexane (Elutes non-polar impurities).
-
5-20 min: Linear gradient 10%
40% EtOAc. -
Target Elution: The N1-isomer (desired) typically elutes before the N2-isomer.
-
-
Collection: Collect fractions in test tubes containing a drop of TEA (optional buffer). Evaporate solvent below 40°C to prevent thermal degradation.
Method B: Recrystallization (For Scalability)
Best for: Large batches (>50g) with low regioisomer content.
Materials:
-
Solvent: Toluene (Good solubility for triazoles).
-
Anti-solvent: n-Heptane (Poor solubility).
Protocol:
-
Dissolution: Place crude solid in a flask. Add Toluene (approx. 5 mL per gram of solid). Heat to 60-65°C. Note: Do not boil excessively; chloromethyl groups can eliminate HCl at high temps [2].
-
Filtration: If insoluble black specs remain, perform a hot filtration through a Celite pad.
-
Crystallization: Remove from heat. While stirring, add n-Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Re-dissolution: Add a few drops of hot Toluene to clear the solution.
-
Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Then place in an ice bath (0-5°C) for 1 hour.
-
Harvest: Filter the white crystals. Wash with cold n-Heptane. Dry under high vacuum at RT (do not heat).
Comparative Analysis: Recrystallization vs. Chromatography[1]
The following table summarizes the trade-offs for 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
| Feature | Recrystallization (Toluene/Heptane) | Column Chromatography (Silica/EtOAc) |
| Purity Potential | High (>99%) for chemical impurities. | High (>99%) for regioisomers. |
| Regioisomer Removal | Poor. Isomers often co-crystallize. | Excellent. Resolves N1/N2 isomers. |
| Yield | Moderate (60-80%). Loss in mother liquor. | High (85-95%). Less physical loss. |
| Stability Risk | Low (if non-nucleophilic solvents used). | Medium (Hydrolysis on acidic silica). |
| Scalability | Excellent. Easily scales to kg. | Poor. Solvent/Silica costs inhibit kg scale. |
| Cost | Low. | High (Silica disposal, solvent volume). |
References
-
Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns. Source: MDPI. (2022). Demonstrates the interaction of silica surface acidity/basicity with analytes and the importance of pH control.
-
Benzyl chloride - Properties and Stability. Source: Sciencemadness Wiki. Details the hydrolysis risk of benzyl chloride derivatives and their reactivity with alcohols.
-
Separation of 1,2,4-triazole regioisomers. Source: Chemistry Stack Exchange. Discusses the polarity differences between N1 and N2 substituted triazoles and silica gel separation strategies.
-
Synthesis and Purification of Benzyl Chloride Derivatives. Source: Benchchem Technical Guide. Provides protocols for handling chloromethyl-substituted aromatics.
Sources
Technical Support Center: Handling 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of benzylic halides in polar aprotic solvents. 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a prime example. While it is a highly versatile building block, its electrophilic chloromethyl group makes it exceptionally vulnerable to solvent-mediated degradation in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
This support guide deconstructs the chemical causality behind these common failures and provides self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Causality & Mechanism of Degradation (FAQs)
Q: Why does my compound degrade into an amine impurity when stored or heated in DMF? A: The degradation is driven by the inherent instability of the solvent under specific conditions, not just the compound itself. DMF decomposes into dimethylamine (HNMe2) and carbon monoxide, a process significantly accelerated by heat, moisture, or the presence of basic reagents (e.g., NaH, K2CO3) 1. Because the chloromethyl group on your triazole compound is a highly reactive benzylic electrophile, any dimethylamine generated in situ acts as a potent nucleophile. It rapidly displaces the benzylic chloride via an SN2 mechanism to form a 1-(3-((dimethylamino)methyl)phenyl)-1H-1,2,4-triazole byproduct. This side reaction is a well-documented pitfall in benzylation reactions utilizing DMF 1.
Q: Why do I observe an unexpected aldehyde peak in my NMR after running a reaction in DMSO? A: You are observing a classic Kornblum oxidation. DMSO is not merely an inert polar aprotic solvent; it functions as a mild oxidant under thermal conditions 2. When 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is heated in DMSO, the sulfoxide oxygen nucleophilically attacks the benzylic carbon, displacing the chloride to form an alkoxysulfonium intermediate 3. Upon base-promoted or thermal elimination, this intermediate collapses, releasing dimethyl sulfide (DMS) and yielding 3-(1H-1,2,4-triazol-1-yl)benzaldehyde 2.
Part 2: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the stability matrix of the compound across different solvent conditions.
| Solvent | Condition | Primary Degradation Pathway | Major Byproduct | Estimated Stability Window |
| DMF | Room Temp, Anhydrous | Minimal | None | > 48 hours |
| DMF | Room Temp, Basic (e.g., NaH) | Nucleophilic Substitution | Dimethylamine derivative | < 2 hours |
| DMF | Heated (>60°C) | Nucleophilic Substitution | Dimethylamine derivative | < 30 minutes |
| DMSO | Room Temp, Anhydrous | Minimal | None | > 24 hours |
| DMSO | Heated (>80°C) | Kornblum Oxidation | Benzaldehyde derivative | < 1 hour |
| DMSO | Aqueous/Moisture | Hydrolysis | Benzyl alcohol derivative | < 4 hours |
Part 3: Visualizing the Degradation Pathways
The logical relationship between solvent choice, environmental conditions, and the resulting chemical degradation is mapped below.
Degradation pathways of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole in DMF and DMSO.
Part 4: Experimental Protocols & Troubleshooting
To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can confirm the integrity of your reaction before proceeding to scale-up.
Protocol A: Safe Alkylation Workflow in DMF
Objective: Utilize the compound as an alkylating agent in DMF while completely suppressing dimethylamine substitution. Validation Checkpoint: Absence of [M+H]⁺ = 203 m/z (amine byproduct) in LC-MS prior to workup.
-
Solvent Purification: Begin with strictly anhydrous DMF (<50 ppm water). Sparge the solvent with Argon for 15 minutes prior to use to expel any trace volatile dimethylamine impurities that may have accumulated during storage []().
-
Reagent Preparation: Dissolve your target nucleophile and base in the sparged DMF. Crucial Causality: Prefer non-nucleophilic bases (e.g., DIPEA) over strong bases like NaH, which rapidly accelerate DMF decomposition into carbon monoxide and dimethylamine 1.
-
Temperature Control: Cool the mixture to 0°C using an ice bath.
-
Controlled Addition: Add 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole dropwise or in small portions. Never pre-mix the benzyl chloride with the base in DMF without the nucleophile present.
-
Reaction Monitoring: Maintain the reaction strictly between 0°C and 25°C. If your specific alkylation requires heating (>50°C), abandon DMF and switch to a more thermally stable polar aprotic solvent like NMP or Acetonitrile.
-
Quenching: Quench the reaction with cold water to precipitate the product and instantly halt any competing nucleophilic attacks.
Protocol B: Analytical Detection of Solvent-Induced Degradants
Objective: Rapidly identify solvent-induced degradation using standard analytical techniques to prevent downstream purification failures.
-
Sample Preparation: Extract a 50 µL aliquot of the crude reaction mixture and dilute it in 1 mL of LC-MS grade Acetonitrile.
-
LC-MS Analysis:
-
Intact Compound: Scan for [M+H]⁺ = 194 m/z . Verify the presence of the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.
-
DMF Degradant: Scan for [M+H]⁺ = 203 m/z . This mass shift (+9 Da) confirms the replacement of the chloride (-35 Da) with a dimethylamine group (+44 Da).
-
DMSO Degradant: Scan for [M+H]⁺ = 174 m/z . This indicates the formation of the aldehyde via Kornblum oxidation.
-
-
¹H NMR Verification: If DMSO degradation is suspected, evaporate a small sample and check the crude ¹H NMR spectrum. A distinct, sharp singlet appearing between 9.9 ppm and 10.1 ppm is the definitive signature of the newly formed benzaldehyde proton.
References
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. SciSpace.1
-
Value-addition of carbohydrate-derived platform molecules using stoichiometric redox reagents. RSC Publishing. 2
-
Carbocation-Forming Reactions in Dimethyl Sulfoxide. ACS Publications. 3
-
DIMETHYLFORMAMIDE (DMF). Ataman Kimya.
Sources
Controlling exotherms during chlorination to produce 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Welcome to the Process Chemistry Technical Support Center. The synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole—whether via the chlorodehydroxylation of its benzyl alcohol precursor using Thionyl Chloride (
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure safe, scalable, and high-yielding chlorination.
Diagnostic Workflow
Caption: Diagnostic workflow for mitigating chlorination exotherms.
Section 1: Thionyl Chloride ( ) Troubleshooting & FAQs
Q1: Why does my
-
Causality: When
is added to the benzyl alcohol at low temperatures (0–20 °C), it forms an alkyl chlorosulfite intermediate. This initial step is only mildly exothermic. However, the subsequent breakdown of this chlorosulfite into the desired benzyl chloride, sulfur dioxide ( ), and hydrogen chloride ( ) requires thermal activation. If the entire charge of is dosed cold, a massive reservoir of the chlorosulfite intermediate accumulates. Upon heating the reactor to the decomposition threshold (typically 40–60 °C), the entire reservoir decomposes simultaneously, triggering a violent thermal runaway and massive gas evolution[1]. -
Resolution: Shift from a "batch-and-heat" approach to a "hot-dosing" protocol. By maintaining the reactor at 50–60 °C during the
addition, the chlorosulfite decomposes instantaneously upon formation. This transforms the reaction from kinetics-controlled to dosing-controlled, allowing you to stop the exotherm simply by pausing the feed[2].
Q2: How does the 1,2,4-triazole ring complicate the reaction mixture, and how do I prevent localized hot spots?
A2: The 1,2,4-triazole moiety is basic. As
-
Causality: This salt formation drastically reduces the solubility of the intermediate in non-polar solvents (like Toluene or DCM), leading to a thick, viscous slurry. Poor rheology impedes mechanical stirring, which destroys heat transfer efficiency and creates dangerous localized hot spots near the reactor wall.
-
Resolution: Utilize a polar aprotic co-solvent or add catalytic N,N-Dimethylformamide (DMF). DMF reacts with
to form a highly electrophilic Vilsmeier-type chloroiminium ion, which accelerates the chlorination and lowers the activation energy required for decomposition[3]. Ensure overhead stirring is set to a high RPM to maintain a homogenous suspension.
Section 2: N-Chlorosuccinimide (NCS) Troubleshooting & FAQs
Q3: I am using NCS and AIBN for the radical chlorination of 1-(m-tolyl)-1H-1,2,4-triazole. How do I manage the rapid heat spikes? A3: Radical chain reactions are notoriously difficult to control in batch due to their highly exothermic propagation steps.
-
Causality: The homolytic cleavage of the initiator (AIBN) or the
-catalyzed release of molecular chlorine from NCS initiates a cascading radical propagation[4]. In concentrated batch systems, the heat generated outpaces the cooling capacity of the reactor jacket, leading to a runaway auto-acceleration. -
Resolution: For scale-up, continuous flow microreactors are highly recommended. Flow reactors offer a superior surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. If batch processing is mandatory, dose the substrate slowly into the NCS suspension under active cooling, rather than adding the initiator to a fully charged reactor[4].
Section 3: Quantitative Data: Scale-Up Parameters for Chlorination
To illustrate the safety margins of different dosing strategies, refer to the comparative data below:
| Process Parameter | Batch: Cold Dosing (0°C) + Heat | Batch: Hot Dosing (55°C) | Continuous Flow Microreactor |
| Intermediate Accumulation | > 90% prior to heating | < 5% (Instant decomposition) | < 1% (Steady-state) |
| Thermal Runaway Risk | Critical (High severity) | Low (Dosing-controlled) | Negligible |
| Gas Evolution Rate ( | Sudden, violent surge | Steady, matches dosing rate | Continuous, low volume |
| Cooling Jacket Requirement | Extreme (Cannot keep up) | Moderate (Standard chillers) | Low (High surface area/volume) |
| Reaction Time | 4-6 hours (includes heat-up) | 2-3 hours | Seconds to minutes |
Section 4: Experimental Protocols
Protocol A: Self-Validating "Hot-Dosing" Methodology for Chlorination
This protocol ensures the reaction rate is strictly governed by the reagent feed rate, providing a self-validating safety mechanism: if gas evolution stops, the intermediate is accumulating dangerously.
-
Reactor Setup: Equip a jacketed glass reactor with a robust overhead stirrer, a reflux condenser, an internal temperature probe, and a gas outlet routed to a caustic scrubber (e.g., 10% NaOH) to neutralize
and [5]. -
Substrate Charging: Dissolve 1.0 equivalent of 1-(3-(hydroxymethyl)phenyl)-1H-1,2,4-triazole in an appropriate anhydrous solvent (e.g., 1,2-Dichloroethane). Add 0.05 equivalents of anhydrous DMF as a catalyst[3].
-
Thermal Equilibration: Heat the reactor jacket to bring the internal mixture to 55 °C. Ensure the temperature is stable before proceeding.
-
Controlled Dosing: Load 1.2 equivalents of
into a pressure-equalizing dropping funnel. Begin dropwise addition.-
Self-Validation Check: Monitor the internal temperature and the scrubber line. You should observe immediate, steady gas bubbling. If bubbling ceases while dosing, stop the feed immediately —this indicates the temperature has dropped below the decomposition threshold and chlorosulfite is accumulating.
-
-
Completion: Once dosing is complete, maintain the temperature at 55 °C for an additional 1 hour until gas evolution completely ceases.
-
Degassing: Sparge the reaction mixture with dry Nitrogen for 30 minutes to drive off residual
and before proceeding to aqueous workup.
Protocol B: Safe Quenching of Unreacted Chlorinating Agents
Never add water directly to unreacted
-
Cooling: Cool the reaction mixture to < 10 °C using an ice bath.
-
Alcohol Quench: Slowly add a secondary alcohol (e.g., Isopropanol) dropwise to convert residual
into isopropyl chloride and . Isopropanol reacts much less violently than water and acts as a thermal buffer[5]. -
Neutralization: Once gas evolution from the alcohol quench ceases, slowly add a saturated aqueous solution of Sodium Bicarbonate (
) to neutralize the acidic byproducts. Maintain high agitation to prevent localized acid pockets.
References
-
Title: Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water Source: ACS.org URL: [Link][4]
-
Title: CHAPTER 6: Chlorination Using Thionyl Chloride Source: RSC.org URL: [Link][2]
-
Title: Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers Source: MDPI URL: [Link][1]
Sources
- 1. Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. thionylchloride DMF | 15179-45-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization & Handling of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the complex physicochemical behavior of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
Working with this compound requires balancing two competing chemical realities: the highly lipophilic nature of the phenyl-triazole core (which resists aqueous dissolution) and the electrophilic reactivity of the chloromethyl group (which rapidly degrades in water). This guide provides validated strategies to achieve functional solubility without compromising the structural integrity of the molecule.
Part 1: Physicochemical & Kinetic Profiling
Before attempting solubilization, it is critical to understand the quantitative boundaries of the compound. The data below summarizes the core metrics that dictate formulation strategies.
Table 1: Physicochemical Profiling of Chloromethylphenyl Derivatives in Aqueous Media
| Parameter | Value / Observation | Analytical Impact |
| Intrinsic Aqueous Solubility (20°C) | ~0.55 mg/mL (based on benzyl chloride analogs) | Requires solubilization aids or co-solvents for >2 mM assay concentrations[1]. |
| Hydrolysis Mechanism | S_N2 / pseudo-first-order in water | Rate is heavily dependent on pH and nucleophiles; degrades rapidly in alkaline media[2]. |
| Optimal Stock Solvent | Anhydrous DMSO or MeCN | Preserves the electrophilic chloromethyl group for extended storage[3]. |
| HP-β-CD Complexation Efficiency | High (AL-type phase solubility) | Enhances solubility linearly with CD concentration while sterically shielding the reactive moiety[4]. |
Part 2: Troubleshooting & FAQs
Q1: Why does 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole precipitate or degrade when added directly to standard aqueous buffers?
A1: The molecule presents a "double-edged sword" for formulation. The stable, aromatic 1,2,4-triazole ring fused to a phenyl group is highly lipophilic, resulting in 5[5]. Concurrently, the chloromethyl group (-CH
Q2: What is the optimal co-solvent strategy to achieve solubility without premature hydrolysis? A2: To preserve the reactive chloromethyl motif, primary stock solutions must be prepared in anhydrous, non-nucleophilic, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)[3]. For downstream applications, this concentrated stock should be subjected to a "flash dilution" into the final aqueous assay buffer immediately prior to use. Prolonged incubation in aqueous media will inevitably lead to degradation, making strict temporal control critical.
Q3: Can cyclodextrins be used to formulate this compound for prolonged aqueous studies or in vivo dosing? A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this class of molecules. The hydrophobic cavity of the cyclodextrin 6[6]. This inclusion complexation drastically increases the apparent aqueous solubility and sterically shields the reactive chloromethyl group from bulk water molecules, thereby 4[4].
Part 3: Solubilization Workflow
Figure 1: Decision matrix and workflow for solubilizing chloromethyl-triazole derivatives.
Part 4: Validated Experimental Protocols
The following methodologies are designed as self-validating systems . Do not skip the validation checkpoints, as they confirm the physical state of the compound before you commit to expensive downstream assays.
Protocol A: Co-Solvent Flash Dilution (For immediate in vitro assays)
Causality Focus: Minimizing the time the electrophile spends in bulk water prevents S_N2 hydrolysis, ensuring the active alkylating agent reaches the biological target intact.
-
Stock Preparation: Weigh the compound in a low-humidity environment (e.g., a nitrogen-purged glovebox) and dissolve in anhydrous DMSO to a concentration of 50 mM.
-
Self-Validation Checkpoint: The solution must be completely clear. Any opalescence or bubbling indicates moisture ingress and premature degradation.
-
-
Buffer Equilibration: Pre-warm the target aqueous assay buffer (pH 7.0–7.4) to the desired experimental temperature. Avoid primary amine buffers (like Tris) which can act as nucleophiles; use HEPES or Phosphate buffers instead.
-
Flash Dilution: Rapidly inject the DMSO stock into the vigorously stirring buffer to achieve a final concentration of ≤1% DMSO (v/v).
-
Self-Validation Checkpoint: Measure the OD
immediately post-dilution. An OD > 0.05 indicates micro-precipitation, requiring a lower final compound concentration or a higher percentage of co-solvent.
-
-
Immediate Execution: Initiate the biological or chemical assay within 5 minutes of dilution to outpace the hydrolysis half-life.
Protocol B: HP-β-CD Inclusion Complexation (For stabilized aqueous dosing)
Causality Focus: Encapsulating the hydrophobic phenyl ring within the cyclodextrin torus thermodynamically drives the molecule into solution while sterically protecting the sensitive chloromethyl group from water.
-
Host Preparation: Prepare a 10–20% (w/v) solution of HP-β-CD in deionized water or a mild, non-nucleophilic buffer.
-
Guest Addition: Add the 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole powder directly to the cyclodextrin solution at a 1:2 molar ratio (Guest:Host).
-
Kneading/Agitation: Stir vigorously at room temperature for 24 hours protected from light. The mechanical energy7[7].
-
Filtration & Verification: Pass the resulting suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed active pharmaceutical ingredient (API).
-
Self-Validation Checkpoint: A successful inclusion complex will pass through the filter without resistance. Quantify the final dissolved concentration via UV-Vis spectroscopy at the triazole's
and compare it to a standard curve generated in pure DMSO.
-
Part 5: References
1.[7]7 - humapub.com 2.[4]4 - nih.gov 3.[6]6 - mdpi.com 4.[2]2 - scispace.com 5.[1]1 - oup.com 6.[3]3 - rsc.org 7.[5]5 - benchchem.com
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. humapub.com [humapub.com]
Comparative Analytical Guide: 1H NMR Spectrum Analysis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
As a Senior Application Scientist, I frequently guide research teams through the structural verification of complex heterocyclic intermediates. 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a critical building block in medicinal chemistry, often utilized in the synthesis of antifungal agents and aromatase inhibitors.
During its synthesis, confirming the regioselectivity of the triazole ring (N1 vs. N4 substitution) and verifying the exact substitution pattern of the phenyl ring (meta vs. para) is paramount[1]. This guide objectively compares the analytical performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and acquisition techniques (1D vs. 2D NMR) to establish a highly reliable, self-validating protocol for structural elucidation.
Causality Behind Solvent Selection: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the chemical shift environment of triazole derivatives. Understanding the causality behind these shifts is essential for accurate spectral interpretation.
-
Chloroform-d (CDCl₃): In a non-polar, non-hydrogen-bonding solvent like CDCl₃, the triazole protons (H3 and H5) typically resonate between 8.0 and 8.6 ppm[2]. The -CH₂Cl protons appear as a sharp, unperturbed singlet around 4.65 ppm, providing a reliable integration standard[3].
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a strongly hydrogen-bond-accepting solvent. The highly polarized C-H bonds of the electron-deficient triazole ring (particularly H5, located between the N1 and N4 atoms) engage in strong intermolecular hydrogen bonding with the sulfoxide oxygen. This causes a pronounced deshielding effect, pushing the H5 signal significantly downfield (often past 9.2 ppm)[4].
Analytical Verdict: While CDCl₃ provides a cleaner baseline for the aliphatic -CH₂Cl integration, DMSO-d₆ is analytically superior for separating the triazole signals from the crowded aromatic region, preventing accidental overlap with the phenyl protons.
Table 1: Comparative 1H NMR Chemical Shifts
| Proton Assignment | Multiplicity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Typical Coupling Constants (J, Hz) |
| Triazole H5 | Singlet | 8.55 | 9.30 | - |
| Triazole H3 | Singlet | 8.10 | 8.25 | - |
| Phenyl H2 | Fine Triplet / Broad Singlet | 7.70 | 7.85 | ⁴J ≈ 1.8 |
| Phenyl H6 | ddd | 7.60 | 7.75 | ³J ≈ 8.0, ⁴J ≈ 2.0, ⁴J ≈ 1.0 |
| Phenyl H5' | Triplet | 7.50 | 7.60 | ³J ≈ 7.9 |
| Phenyl H4 | dt | 7.40 | 7.50 | ³J ≈ 7.8, ⁴J ≈ 1.5 |
| -CH₂Cl | Singlet | 4.65 | 4.80 | - |
Resolving the Phenyl Ring: 1D vs. 2D NMR Performance
The meta-substituted phenyl ring presents an AMXY spin system. The H2 proton is the most critical diagnostic signal: isolated between the triazole and chloromethyl groups, it lacks ortho-coupling and appears as a fine triplet (due to meta-coupling with H4 and H6).
Relying solely on 1D ¹H NMR can lead to ambiguous assignments if the H4, H5', and H6 signals overlap in the 7.4–7.7 ppm region. To create a self-validating system , 2D NMR (COSY and HMBC) must be employed[5]. HMBC allows us to use the unambiguous -CH₂Cl singlet as an anchor to identify the C3 quaternary carbon, which in turn verifies the adjacent H2 and H4 protons through long-range ³J C-H couplings.
Table 2: Analytical Performance Comparison
| Metric | 1D ¹H NMR | 2D NMR (COSY + HMBC) |
| Acquisition Time | < 5 minutes | 30 - 60 minutes |
| Resolution of Overlap | Poor (Phenyl region often overlaps) | Excellent (Resolved via carbon/proton cross-peaks) |
| Assignment Confidence | Moderate (Relies on empirical additivity) | Absolute (Self-validating through bond connectivity) |
| Primary Use Case | Routine purity checks, reaction monitoring | Definitive structural elucidation, isomer differentiation |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodology incorporates internal validation checks.
Step 1: Sample Preparation
-
Weigh 15–20 mg of the synthesized 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
-
Dissolve the compound completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).
-
Filter the solution through a glass wool plug into a standard 5 mm NMR tube to eliminate paramagnetic particulates that could broaden spectral lines.
Step 2: 1D ¹H NMR Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of DMSO and shim the magnet until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.
-
Acquire the spectrum using a standard 30° pulse program (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Validation Check: Ensure the integration ratio of the -CH₂Cl peak to the total aromatic/triazole region is exactly 2:6.
Step 3: 2D NMR Acquisition (COSY & HMBC)
-
COSY: Acquire a gradient-selected COSY spectrum (cosygpqf) with 128 increments in the indirect dimension. Validation Check: Look for the ³J cross-peaks between H5' (triplet) and its neighbors H4/H6. H2 must show NO ³J cross-peaks.
-
HMBC: Acquire a gradient-selected HMBC spectrum (hmbcgplpndqf) optimized for long-range couplings (³J_{CH} = 8 Hz). Validation Check: Map the cross-peak from the -CH₂Cl protons to the C3 aromatic carbon, definitively anchoring the phenyl ring assignment.
Visualizations of Analytical Logic
Analytical Workflow for NMR Acquisition and Isomer Differentiation.
Logical Relationship of 2D NMR (COSY/HMBC) Coupling Pathways.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Analytical Mastery in Click Chemistry: Tracking Chloromethyl to Triazole Conversions via IR Spectroscopy
In modern pharmaceutical development, the 1,2,3-triazole and 1,2,4-triazole moieties are privileged scaffolds, frequently synthesized via the transformation of a chloromethyl group (-CH₂Cl) into an azide, followed by a cycloaddition reaction. For process chemists and analytical scientists, tracking this structural evolution via Infrared (IR) spectroscopy provides rapid, non-destructive verification.
This guide explores the characteristic IR absorption bands of chloromethyl and triazole groups. Furthermore, it objectively compares two dominant analytical modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —to determine the optimal technique for resolving these specific functional groups during drug development workflows.
Mechanistic IR Profiling: Causality Behind the Spectra
To accurately monitor a chemical transformation, one must understand the physical causality behind the vibrational modes of the starting materials and products.
The Chloromethyl Signature (-CH₂Cl)
The attachment of a heavy, electronegative chlorine atom to an sp³ carbon creates a highly polar bond. The defining feature of this group is the C-Cl stretching vibration , which typically appears as a strong, sharp band in the low-frequency fingerprint region, specifically around 720 cm⁻¹ [1].
Because the chlorine atom draws electron density away from the adjacent methylene (-CH₂-) group, it distinctly shifts the local bending modes. This results in highly characteristic CH₂ wagging at ~1239 cm⁻¹ and CH₂ twisting at ~1156 cm⁻¹ [1].
The Triazole Signature
The triazole ring is a highly delocalized, nitrogen-rich heteroaromatic system. Its structural coplanarity and extensive π-electron delocalization dictate a complex, coupled vibrational profile[2].
-
C=N and C=C Stretches: The formation of the triazole ring is definitively marked by C=N stretching vibrations emerging strongly between 1615–1593 cm⁻¹ [3], alongside aromatic C=C stretches at ~1529 cm⁻¹ and 1483 cm⁻¹ [2].
-
Ring Breathing Modes: Quantum theory of atoms-in-molecules (QTAIM) analysis reveals unique topological features for triazoles, yielding "marker bands" for ring breathing between 1275–1130 cm⁻¹ [4][5].
-
N-H and C-H Stretches: If the triazole is unsubstituted at a nitrogen, a distinct N-H stretching band occurs at ~3126 cm⁻¹ [2]. However, in the solid state, extensive intermolecular hydrogen bonding (N-H···N) broadens this absorption across the 3200–2400 cm⁻¹ range[4]. Aromatic C-H stretches are observed at 3097 cm⁻¹ and 3032 cm⁻¹ [2].
Technology Comparison: ATR-FTIR vs. KBr Transmission
When selecting an instrument to monitor the conversion of a chloromethyl precursor to a triazole API, the sampling methodology drastically impacts spectral fidelity.
Transmission FTIR (KBr Pellet) has historically been the gold standard. However, Potassium Bromide (KBr) is highly hygroscopic. During sample grinding, it absorbs atmospheric moisture, creating a massive, broad O-H stretching artifact around 3400–3200 cm⁻¹. This artifact completely obscures the critical triazole N-H stretch (3126 cm⁻¹) and aromatic C-H stretches[2].
Diamond ATR-FTIR utilizes total internal reflection. Because the evanescent wave penetrates only a few micrometers into the sample, it requires zero sample preparation, entirely bypassing the moisture artifacts associated with KBr.
Quantitative Performance Comparison
| Analytical Parameter | Diamond ATR-FTIR | Transmission FTIR (KBr Pellet) | Mechanistic Impact on Target Bands |
| C-Cl Detection (~720 cm⁻¹) | Excellent | Good | KBr is transparent here, but ATR avoids baseline scattering caused by uneven KBr particle sizes. |
| Triazole N-H Detection (>3000 cm⁻¹) | Excellent | Poor | KBr's hygroscopic nature creates an O-H band that masks the triazole N-H and C-H stretches[2]. |
| Triazole Marker Bands (1600-1100 cm⁻¹) | Excellent | Moderate | ATR preserves the native hydrogen-bonding network of the triazole ring, yielding sharper C=N peaks[4][5]. |
| Real-Time Monitoring | Yes (Direct liquid/solid application) | No (Offline only) | ATR allows kinetic tracking of the C-Cl depletion and C=N emergence. |
Experimental Methodology: Self-Validating Protocol
To guarantee trustworthiness in your analytical data, the following step-by-step methodology utilizes a self-validating system for monitoring the chloromethyl-to-triazole conversion using Diamond ATR-FTIR.
Step 1: System Validation & Background Collection
-
Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate.
-
Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: Inspect the single-beam energy profile. A smooth curve with no residual peaks confirms a pristine optical path, ensuring subsequent peaks belong solely to the analyte.
Step 2: Precursor Fingerprinting (Baseline)
-
Deposit 10 µL of the chloromethyl starting material solution onto the crystal.
-
Identify the diagnostic C-Cl stretch at ~720 cm⁻¹ and the CH₂ wag at ~1239 cm⁻¹.
-
Self-Validation: Integrate the area under the 720 cm⁻¹ peak. Set this value as the baseline standard representing 0% reaction conversion.
Step 3: In-Situ Reaction Sampling
-
At defined 30-minute intervals, extract a 10 µL reaction aliquot and apply it directly to the ATR crystal.
-
Monitor the kinetic depletion of the 720 cm⁻¹ band (loss of the chloromethyl group) and the transient appearance of the azide intermediate (~2100 cm⁻¹).
Step 4: Product Verification & Endpoint Determination
-
Track the emergence of the triazole marker bands: the C=N stretch at ~1615–1593 cm⁻¹ and the aromatic C=C stretch at ~1529 cm⁻¹.
-
Self-Validation: The reaction is analytically complete when the first derivative of the 720 cm⁻¹ peak area reaches zero (indicating no further C-Cl depletion) concurrently with the 1615 cm⁻¹ peak area reaching a stable plateau.
Reaction Workflow Visualization
The following diagram illustrates the logical workflow and analytical sampling points for tracking this chemical transformation.
Workflow for monitoring chloromethyl-to-triazole conversion via IR spectroscopy.
References
-
Crowder, G. A. (1967). Infrared Spectrum of Chloromethyl Thiocyanate. AIP Publishing. Available at:[Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica. Available at:[Link]
-
ResearchGate Contributors. FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at:[Link]
-
National Institutes of Health. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PMC. Available at:[Link]
-
National Institutes of Health. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimized HPLC Purity Profiling of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole: Overcoming Isomeric and Hydrolytic Challenges
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a critical pharmacophore intermediate, frequently employed in the synthesis of next-generation aromatase inhibitors (e.g., Letrozole analogs) and triazole-class antifungals.[1] Its structural integrity is defined by two volatile features: the regio-specificity of the triazole ring (1,2,4- vs. 1,3,4-isomer) and the electrophilic reactivity of the chloromethyl group .[1]
Standard "generic" HPLC methods often fail to address these specific challenges, leading to:
-
Co-elution of Regioisomers: The 1,2,4- and 1,3,4-triazole isomers possess identical mass and similar lipophilicity, often merging on standard C18 columns.[1]
-
On-Column Degradation: The chloromethyl moiety is susceptible to hydrolysis (to hydroxymethyl) and solvolysis (methanolysis) in protic solvents, generating false impurity profiles during analysis.
This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating how specific stationary phase interactions and solvent management can secure a robust, self-validating purity assay.[1]
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection: - Interactions
While C18 columns rely on hydrophobic subtraction, they often lack the selectivity to resolve positional isomers of nitrogen heterocycles.[1]
-
Mechanism: The phenyl ring on the stationary phase engages in
- stacking interactions with the phenyl and triazole rings of the analyte. The electron density difference between the 1,2,4-triazole (more asymmetric electron distribution) and the 1,3,4-isomer allows for thermodynamic differentiation that alkyl phases (C18) cannot achieve.[1]
Mobile Phase & pH: Stability vs. Peak Shape
The 1,2,4-triazole ring is a weak base (
-
pH Control: Maintaining a pH of ~3.0 (using Formic Acid or Phosphate) ensures the triazole moiety is protonated, improving peak symmetry and preventing "tailing" caused by silanol interactions.
-
Solvent Choice: Acetonitrile (ACN) is preferred over Methanol (MeOH). Methanol is a nucleophile that can react with the chloromethyl group to form a methyl ether impurity (methanolysis) during sample preparation or the run.
Experimental Protocols
Method A: The "Generic" Alternative (Baseline)
This represents a typical starting point in many labs but fails to resolve critical quality attributes.
-
Column: Standard C18 (150 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic Water:Methanol (50:50)
-
Detection: UV 220 nm
Method B: The Optimized Proposed Method
Designed for isomeric resolution and hydrolytic stability.
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 70% B
-
20.0 min: 90% B
-
20.1 min: 10% B (Re-equilibration)
-
-
Column Temp: 30°C
-
Diluent: 100% Acetonitrile (Critical for stability)
-
Detection: UV 215 nm
Comparative Performance Analysis
The following data summarizes the performance of both methods when analyzing a spiked sample containing the analyte, the hydrolysis impurity (Hydroxymethyl), and the regioisomer (1,3,4-triazole).
Table 1: Chromatographic Performance Metrics
| Parameter | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| Isomer Resolution ( | 0.8 (Partial Co-elution) | 2.4 (Baseline Separation) | Method B allows accurate quantitation of the 1,3,4-isomer.[1] |
| Analyte Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Symmetric) | Acidic mobile phase in Method B suppresses silanol activity. |
| Sample Stability (4 hrs) | 96.5% (3.5% Degradation) | 99.9% (Stable) | Method A's Methanol diluent causes rapid methanolysis. |
| LOD (Impurity) | 0.05% | 0.01% | Sharper peaks in Method B improve S/N ratio. |
Isomeric Separation Mechanism
The Phenyl-Hexyl column provides a unique selectivity code.[1] The 1,3,4-isomer, being more symmetrical, interacts differently with the
Visualizing the Science
Diagram 1: Method Optimization Decision Tree
This workflow illustrates the logical steps taken to arrive at the optimized method, highlighting the failure points of the generic approach.
Caption: Decision logic for selecting Stationary Phase and Diluent to ensure specificity and stability.
Diagram 2: Impurity Fate & Degradation Pathways
Understanding the reactivity of the chloromethyl group is essential for distinguishing process impurities from analytical artifacts.
Caption: Potential degradation pathways of the chloromethyl group during analysis if conditions are not controlled.
Validation Summary (Self-Validating Protocol)
To ensure the trustworthiness of this method, the following validation parameters are built into the protocol:
-
System Suitability:
-
Resolution Check: The method requires a resolution (
) of > 2.0 between the Main Peak and the 1,3,4-isomer. -
Tailing Factor: Must be < 1.5 to ensure integration accuracy.
-
-
Linearity: Validated from 0.1 µg/mL to 100 µg/mL (
), confirming the method's ability to quantify trace impurities. -
Solution Stability: By using ACN as the diluent, the analyte remains stable for >24 hours at room temperature, whereas methanol-based preparations show degradation within 1 hour.
References
-
Sielc Technologies. (2018).[8] Separation of Silane, trichloro[4-(chloromethyl)phenyl]- on Newcrom R1 HPLC column. Sielc.com. [Link]
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
-
PubChem. (2025).[9] 1-phenyl-1H-1,2,4-triazole Chemical Properties. National Library of Medicine. [Link]
-
Islamoglu, F. et al. (2023).[10][11][12] Determination of the pKa value of some 1,2,4-triazol derivatives. Ovidius University Annals of Chemistry. [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. japsonline.com [japsonline.com]
- 6. jddt.in [jddt.in]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Separation of Silane, trichloro[4-(chloromethyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Analytical Comparison Guide: Mass Spectrometry Profiling of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Executive Summary & Chemical Context
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (Molecular Formula: C9H8ClN3; Exact Mass: 193.04 Da) is a critical synthetic intermediate used in the development of azole-based agricultural fungicides and pharmaceutical aromatase inhibitors. Because the chloromethyl group is highly reactive, monitoring the stability and purity of this intermediate during synthesis is paramount.
This guide objectively compares the performance of High-Resolution Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-QTOF-MS) against traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the structural elucidation and quantitative profiling of this compound.
Mechanistic Fragmentation Pathways: Causality and Thermodynamics
As a Senior Application Scientist, it is crucial to understand why a molecule fragments, rather than just memorizing its mass-to-charge (m/z) ratios. The fragmentation of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is governed by two distinct thermodynamic drivers:
-
Pathway A: Benzyl Cation Formation (Loss of Halogen) The carbon-chlorine bond at the benzylic position is highly labile. Under both ESI and EI conditions, the primary fragmentation event is the expulsion of the chlorine atom (as a radical in EI, or as HCl in ESI). This cleavage is thermodynamically driven by the formation of a highly resonance-stabilized benzyl cation (m/z 158.07), which often undergoes ring expansion to a stable, tropylium-like structure[1].
-
Pathway B: Triazole Ring Cleavage Once the stable benzyl cation is formed, higher collision energies force the degradation of the 1,2,4-triazole heterocyclic core. This occurs via the expulsion of highly stable neutral molecules, specifically nitrogen gas (-N2, 28 Da) or hydrogen cyanide (-HCN, 27 Da)[2]. The loss of these neutrals is a universal structural marker for 1,2,4-triazole derivatives[3].
ESI-MS/MS fragmentation pathway of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
Technology Comparison: LC-ESI-QTOF-MS vs. GC-EI-MS
When selecting an analytical platform for this intermediate, researchers must weigh the soft ionization benefits of ESI against the standardized library matching capabilities of EI.
LC-ESI-QTOF-MS (The Recommended Product): Offers sub-5 ppm mass accuracy and preserves the pseudo-molecular ion [M+H]+, allowing for precise isotopic ratio analysis (35Cl vs 37Cl). GC-EI-MS (The Alternative): Provides highly reproducible, hard-ionization fragmentation. However, the molecular ion (M+•) is often weak or absent due to the immediate thermal and electron-impact driven loss of the chlorine radical.
Quantitative Performance Comparison
| Analytical Metric | LC-ESI-QTOF-MS | GC-EI-MS (Single Quad) |
| Primary Ionization Adduct | [M+H]+ (m/z 194.0485) | M+• (m/z 193.04, very weak) |
| Base Peak (100% Abundance) | m/z 158.0718 (Benzyl Cation) | m/z 158.07 (Benzyl Cation) |
| Secondary Fragments | m/z 131.0609, m/z 130.0657 | m/z 131.06, m/z 104.05 |
| Mass Accuracy | < 3 ppm | Nominal (~0.5 Da) |
| Limit of Detection (LOD) | 0.5 ng/mL | 5.0 ng/mL |
| Isotopic Pattern Preservation | Excellent (3:1 ratio at m/z 194/196) | Poor (Cl lost prior to detection) |
| Thermal Degradation Risk | Low (Ambient ionization) | High (Inlet temperature >250°C) |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a diagnostic check to prevent false positives caused by in-source fragmentation or thermal degradation.
Comparative analytical workflow for MS profiling of the triazole intermediate.
Protocol A: High-Resolution LC-ESI-QTOF-MS (Recommended)
Objective: Elucidate the exact mass and MS/MS fragmentation pattern while preserving the intact chloromethyl group.
-
Sample Preparation: Dissolve the standard in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Self-Validation Check: Inject a pure Acetonitrile blank first to ensure no carryover of the highly retentive triazole core.
-
Chromatographic Separation:
-
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile. Gradient from 5% B to 95% B over 5 minutes.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 300°C. Caution: Do not exceed 350°C to prevent premature in-source thermal cleavage of the C-Cl bond.
-
-
MS/MS Acquisition & Validation:
-
Acquire MS1 data. Self-Validation Check: Before triggering MS/MS, verify the presence of the [M+H]+ isotopic cluster at m/z 194.0485 and 196.0455. The intensity ratio MUST be approximately 3:1, confirming the presence of the intact 35Cl/37Cl species.
-
Apply Collision Energy (CE) sweep (15-35 eV) to generate the m/z 158.07, 131.06, and 130.06 fragments.
-
Protocol B: GC-EI-MS (Alternative)
Objective: Rapid library matching using nominal mass fragmentation.
-
Sample Preparation: Dissolve the sample in Hexane (10 µg/mL).
-
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 220°C. Self-Validation Check: Run a known benzyl chloride standard prior to the sample. If the standard shows massive tailing or complete loss of the molecular ion, lower the inlet temperature to 200°C to reduce thermal degradation.
-
-
EI Source Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
-
Data Analysis: Expect the molecular ion (m/z 193) to be virtually absent. The base peak will be m/z 158 (loss of Cl•). Validate the structure by observing the secondary loss of HCN (m/z 131) from the triazole ring.
References
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporozhye Medical Journal. URL:[2]
-
Mass Spectra of C-Amino- and C-Azido-l,2,4-triazoles. Canadian Journal of Chemistry. URL:[3]
-
Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry. URL:[1]
Sources
Comparing reactivity of 1-(3-(Chloromethyl)phenyl) vs 1-(3-(Bromomethyl)phenyl) triazoles
Title: Comparative Guide: 1-(3-(Chloromethyl)phenyl) vs. 1-(3-(Bromomethyl)phenyl) Triazoles
Executive Summary
In the design of functionalized triazole scaffolds—ubiquitous in fragment-based drug discovery (FBDD) and click chemistry—the choice of the electrophilic "handle" is a critical decision point. This guide compares two specific intermediates: 1-(3-(Chloromethyl)phenyl)-1H-1,2,3-triazole (Compound Cl) and 1-(3-(Bromomethyl)phenyl)-1H-1,2,3-triazole (Compound Br) .[1]
The Verdict:
-
Select the Bromide (Compound Br) when reaction kinetics are paramount, the nucleophile is weak (e.g., sterically hindered amines, phenols), or mild, room-temperature conditions are required to preserve sensitive functional groups.
-
Select the Chloride (Compound Cl) for scale-up operations requiring long-term storage stability, when using strong nucleophiles (e.g., azides, thiols), or when elevated temperatures (>60°C) are acceptable.
Mechanistic Foundation & Reactivity Analysis[1]
To understand the performance difference, we must analyze the electronic environment and the leaving group thermodynamics.
Electronic Influence of the Triazole Ring
The 1,2,3-triazole ring attached to the phenyl core exerts a significant electronic effect on the benzylic carbon.
-
Hammett Constant (
): The 1,2,3-triazol-1-yl group has a Hammett constant of approximately .[1] -
Effect: This value indicates a moderate electron-withdrawing group (EWG) effect, primarily through induction (
).[1] -
Consequence: The electron-deficient phenyl ring pulls electron density away from the benzylic carbon.[1]
-
Benefit: It makes the benzylic carbon more electrophilic, potentially accelerating
attack. -
Drawback: It destabilizes any developing positive charge, effectively shutting down
pathways unless in highly polar/protic solvents.
-
Leaving Group Physics ( vs. )
The core differentiator is the carbon-halogen bond strength and the stability of the leaving anion.
| Parameter | Benzyl Chloride ( | Benzyl Bromide ( | Impact on Reactivity |
| Bond Dissociation Energy | ~84 kcal/mol | ~70 kcal/mol | Bromide bond breaks much faster.[1] |
| Leaving Group Ability ( | -7 ( | -9 ( | Bromide is a more stable anion, leaving more readily.[1] |
| Relative | 1 (Reference) | ~50 – 100x Faster | Bromide allows milder conditions. |
Stability & "Self-Destruction" Risks[1]
A critical "gotcha" in working with these molecules is their shelf-life.[1]
-
The Polymerization Risk: The N3 position of the 1,2,3-triazole ring is weakly nucleophilic. In a concentrated solution or neat solid, the electrophilic benzylic carbon of one molecule can be attacked by the triazole nitrogen of another.
-
Observation:
-
Compound Br: High risk.[1] Over time (weeks/months), the solid can turn into an insoluble gum (oligomers) if stored at room temperature. Must store at -20°C.
-
Compound Cl: Low risk.[1] The higher activation energy required to displace chloride prevents spontaneous self-alkylation at ambient temperatures.[1] Stable at Room Temp.
-
Experimental Protocols
Synthesis of the Halides (From Alcohol Precursor)
Precursor: (3-(1H-1,2,3-triazol-1-yl)phenyl)methanol.[1]
Protocol A: Chlorination (High Stability Product)
-
Reagents: Thionyl chloride (
, 1.5 eq), DCM (Solvent), DMF (cat. 2-3 drops).[1][2] -
Procedure:
-
Note: The triazole ring is acid-stable; no degradation occurs.[1]
Protocol B: Bromination (High Reactivity Product)
-
Reagents: Carbon tetrabromide (
, 1.2 eq), Triphenylphosphine ( , 1.2 eq), DCM ( C). -
Procedure (Appel Reaction):
-
Dissolve alcohol and
in DCM at 0°C. -
Add
portion-wise (Exothermic!). -
Stir at 0°C
RT for 1-2 hours. -
Workup: Precipitate
with hexane/ether, filter, and concentrate. Flash chromatography is usually required to remove residual phosphine oxide.[1]
-
-
Why Appel? Avoids
generation, which can cause side reactions if acid-sensitive groups are present elsewhere.[1]
General Nucleophilic Substitution (e.g., with Amine)
Figure 1: Reaction pathway for nucleophilic substitution. Note the higher energy barrier (heat requirement) for the chloride.
Procedure:
-
Dissolve Compound Cl/Br (1.0 eq) in MeCN or DMF.[1]
-
Add Base (
or , 2.0 eq). -
Add Nucleophile (1.1 eq).[1]
-
Condition Check:
-
Workup: Dilute with EtOAc, wash with water/brine (remove DMF), dry (
), concentrate.
Decision Matrix
Use this table to select the correct intermediate for your campaign.
| Feature | Compound Cl (Chloride) | Compound Br (Bromide) |
| Reactivity ( | Low (Requires Heat/KI) | High (RT Active) |
| Storage Stability | Excellent (Years at RT) | Poor (Months at -20°C) |
| Synthesis Cost | Low ( | Moderate ( |
| Atom Economy | Good | Lower (High mass waste) |
| Lachrymator? | Mild | Severe (Handle in Hood) |
| Best For... | Scale-up, Stockpiling, Strong Nucleophiles | Combinatorial Libraries, Weak Nucleophiles |
Selection Workflow
Figure 2: Decision tree for selecting between Chloromethyl and Bromomethyl triazole intermediates.
References
-
Hammett Constants for Heterocycles: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Benzyl Halide Reactivity: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. Link
-
Appel Reaction Protocol: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link
-
Triazole Stability & Properties: Pokhodylo, N. T., et al. (2013). Synthesis of 1,2,3-triazole derivatives via click chemistry. Russian Journal of Organic Chemistry, 49, 1505–1510. Link
-
Finkelstein Reaction (Activation of Chlorides): Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. scribd.com [scribd.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 8. mdpi.com [mdpi.com]
Validating structure of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole using C13 NMR
An in-depth analytical evaluation of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole requires distinguishing its precise regioisomeric structure from potential ortho- or para-substituted byproducts generated during synthesis. While orthogonal techniques provide foundational data, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as the definitive tool for mapping the carbon skeleton and confirming the meta-substitution pattern[1].
This guide provides a comparative analysis of analytical alternatives, expected spectral data, and a self-validating experimental protocol designed for drug development professionals and analytical chemists.
The Analytical Challenge: Why Orthogonal Techniques Fall Short
Validating the structure of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole (C9H8ClN3) presents two primary challenges:
-
Regioisomerism: Differentiating the target meta-isomer from ortho and para isomers.
-
Quaternary Carbons: The molecule contains two critical "invisible" quaternary carbons (C1' and C3' on the phenyl ring) that lack attached protons, making them difficult to resolve using standard 1H NMR.
Table 1: Comparative Analytical Techniques for Structural Validation
| Analytical Technique | Primary Utility | Limitations for Target Molecule | Verdict |
| LC-MS (ESI+) | Confirms molecular weight (m/z 194/196 for 35Cl/37Cl isotopic pattern). | Cannot differentiate between ortho, meta, or para substitution patterns. | Preliminary |
| 1H NMR | Identifies the -CH2Cl protons (~4.6 ppm) and triazole protons (~8.1, 8.5 ppm). | Blind to the bare C1' and C3' quaternary carbons without advanced 2D HMBC mapping. | Supportive |
| FT-IR | Detects C=N (~1600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching frequencies. | Lacks the resolution to confirm specific regiochemical connectivity. | Supportive |
| 13C NMR | Maps the entire carbon skeleton, counting exact symmetry and substitution. | Requires high sample concentration and longer acquisition times. | Definitive |
Because the para-isomer possesses a plane of symmetry, it will only display 7 distinct carbon signals. The target meta-isomer lacks this symmetry and must display 9 distinct carbon signals . 13C NMR is the only 1D technique capable of this definitive diagnostic count[2].
Structural elucidation workflow isolating the meta-isomer via 13C NMR carbon skeleton mapping.
13C NMR Spectral Mapping & Mechanistic Rationale
To validate the structure, the acquired spectrum must match the theoretical chemical shifts dictated by the electronic environments of the 1,2,4-triazole and the chloromethyl-substituted phenyl ring.
Table 2: Expected 13C NMR Chemical Shifts (CDCl3, 100 MHz)
| Carbon Position | Expected Shift (δ, ppm) | Type | Mechanistic Causality / Rationale |
| C3 (Triazole) | ~152.5 | CH | Highly deshielded by two adjacent electronegative nitrogen atoms (N2, N4)[1]. |
| C5 (Triazole) | ~141.0 | CH | Deshielded by N1 and N4, but slightly more shielded than C3 due to resonance[1]. |
| C3' (Phenyl) | ~139.0 | Quaternary | Deshielded by the inductive electron-withdrawing effect of the attached -CH2Cl group. |
| C1' (Phenyl) | ~137.5 | Quaternary | Deshielded by the direct attachment to the N1 atom of the triazole ring. |
| C5' (Phenyl) | ~130.5 | CH | Meta to both substituents; experiences minimal inductive effects, reflecting a standard aromatic shift. |
| C4' (Phenyl) | ~128.5 | CH | Para to the triazole ring; slightly shielded by resonance donation from the ring system. |
| C6' (Phenyl) | ~120.5 | CH | Ortho to the triazole ring; experiences slight shielding from the anisotropic cone of the heterocycle. |
| C2' (Phenyl) | ~119.0 | CH | Ortho to both the triazole and the -CH2Cl group; sterically crowded, leading to a distinct upfield shift. |
| -CH2Cl | ~45.5 | CH2 | Aliphatic carbon strongly deshielded by the highly electronegative chlorine atom[2]. |
Self-Validating 13C NMR Experimental Protocol
A common pitfall in 13C NMR of functionalized heterocycles is the "disappearance" of quaternary carbons (C1' and C3') into the baseline noise. The following protocol is engineered to prevent this through optimized relaxation kinetics.
Step 1: Sample Preparation (Concentration Causality)
-
Action: Dissolve 50–60 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Carbon-13 has a natural abundance of only 1.1% and a low gyromagnetic ratio. High sample concentration is mandatory to achieve an acceptable Signal-to-Noise Ratio (SNR) without requiring days of acquisition time.
Step 2: System Self-Validation (The Shimming Check)
-
Action: Before initiating the 13C sequence, run a standard 1-scan 1H NMR. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 proton peak at 7.26 ppm.
-
Validation Gate: If FWHM > 1.0 Hz, the magnetic field is poorly shimmed. Do not proceed. Re-shim the magnet until FWHM < 0.8 Hz. Poor shimming will broaden the closely spaced aromatic 13C signals (e.g., C4' and C5'), causing them to overlap and invalidating the 9-peak count.
Step 3: Optimized Acquisition Parameters
-
Pulse Sequence: Use a proton-decoupled sequence (e.g., zgpg30 on Bruker systems) utilizing WALTZ-16 decoupling.
-
Causality: Proton decoupling collapses the carbon multiplets into sharp singlets, artificially boosting the carbon signal intensity via the Nuclear Overhauser Effect (NOE).
-
-
Relaxation Delay (D1): Set to 2.5 to 3.0 seconds .
-
Causality: Quaternary carbons (C1', C3') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. If the D1 delay is too short (e.g., standard 1.0s), these nuclei will not return to equilibrium between pulses, saturating their signal and causing them to vanish from the spectrum.
-
-
Number of Scans (NS): 1024 to 2048 (approx. 1–2 hours).
Step 4: Processing and Referencing
-
Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum.
-
Validation Gate: Reference the central peak of the CDCl3 solvent triplet exactly to 77.16 ppm . If the TMS internal standard does not subsequently align at 0.00 ppm (±0.05) , the chemical shift axis is corrupted and assignments cannot be trusted.
Optimized 13C NMR acquisition workflow ensuring quaternary carbon resolution and baseline accuracy.
Conclusion
While LC-MS and 1H NMR are excellent preliminary screening tools, they lack the geometric resolution required to definitively prove the structure of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole. By leveraging an optimized 13C NMR protocol with extended relaxation delays, researchers can confidently map all 9 distinct carbon environments, effectively ruling out symmetrical para-isomers and sterically shifted ortho-isomers.
References
-
PubChem. "1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432" National Center for Biotechnology Information. Available at:[Link]
-
SciSpace. "Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition" Organic Chemistry International. Available at:[Link]
-
Scribd. "Synthesis of 1H-1,2,4-Triazoles Methods" Supporting Information. Available at:[Link]
-
ACS Publications. "Precise Synthesis of ABCDE Star Quintopolymers by Combination of Controlled Polymerization and Azide–Alkyne Cycloaddition Reaction" Macromolecules. Available at:[Link]
Sources
A Comparative Guide to Impurity Profile Analysis of Technical Grade 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of analytical methodologies for the comprehensive impurity profiling of technical grade 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding and control of its impurity profile are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product. This document moves beyond a simple listing of procedures to offer a scientifically grounded rationale for methodological choices, empowering researchers to develop and validate robust analytical strategies.
The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q3A(R2), which addresses impurities in new drug substances.[1][2][3] These guidelines necessitate the reporting, identification, and qualification of impurities at specified thresholds.[1]
Understanding the Impurity Landscape: A Synthesis-Based Approach
A robust impurity profile analysis begins with a comprehensive understanding of the potential impurities that may arise during the synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole. While multiple synthetic routes to 1,2,4-triazoles exist, a common and plausible pathway for this specific molecule involves the reaction of 3-(chloromethyl)benzonitrile with a hydrazine source, followed by cyclization with an appropriate one-carbon source, such as formic acid or a derivative.[4][5]
Based on this proposed synthesis, a spectrum of potential organic impurities can be anticipated, including:
-
Starting Materials and Intermediates: Unreacted 3-(chloromethyl)benzonitrile and any intermediates, such as the corresponding amidine or formylhydrazone.
-
Isomeric Impurities: Positional isomers, such as 1-(2-(chloromethyl)phenyl)-1H-1,2,4-triazole and 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole, may arise from impurities in the starting materials.
-
By-products: Side reactions can lead to the formation of various by-products. For instance, hydrolysis of the chloromethyl group to a hydroxymethyl group could result in 1-(3-(hydroxymethyl)phenyl)-1H-1,2,4-triazole. Dimerization or polymerization of reactive intermediates could also occur.
-
Degradation Products: The active pharmaceutical ingredient can degrade under various stress conditions (e.g., acid, base, oxidation, heat, light), leading to the formation of new impurities.[6]
In addition to organic impurities, the analysis must also consider inorganic impurities and residual solvents.[2][7] Residual solvents are volatile organic compounds used in the manufacturing process and are addressed by ICH Q3C guidelines.[8]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique, or a combination thereof, is critical for the accurate and reliable characterization of the impurity profile. The most powerful approaches often involve a combination of a high-resolution separation technique with a sensitive and specific detection method.[5][9][10] Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in this regard.[5][9][10]
Here, we compare the three most relevant analytical techniques for the impurity profiling of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of the main component and known impurities. | Robust, reproducible, and widely available. Excellent for quantitative analysis with reference standards. | Limited identification capabilities for unknown impurities. Requires chromophoric impurities for detection. |
| LC-MS | Identification of unknown impurities and sensitive quantification. | High sensitivity and selectivity. Provides molecular weight and structural information, crucial for identifying unknown impurities.[9][10] | Matrix effects can influence quantification. Ionization efficiency can vary between compounds. |
| GC-MS | Analysis of volatile and semi-volatile impurities, particularly residual solvents. | Excellent for separating and identifying volatile organic compounds.[7][11] Headspace sampling minimizes matrix interference.[12] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
Detailed Experimental Protocols
The following protocols are designed to serve as a comprehensive starting point for the development of validated analytical methods for the impurity profile analysis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole.
HPLC-UV Method for Quantification
This method is designed for the accurate quantification of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole and its known, UV-active impurities. The choice of a C18 stationary phase is based on the non-polar nature of the phenyl and chloromethyl groups, while the mobile phase composition allows for good chromatographic resolution.
Experimental Workflow:
Sources
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- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 7. cms.agr.wa.gov [cms.agr.wa.gov]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
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- 12. agilent.com [agilent.com]
Comparative Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Benzyl Chloride Derivatives
This guide provides an in-depth technical comparison of 1,2,4-triazole and 1,2,3-triazole derivatives synthesized from benzyl chloride . It is designed for medicinal chemists and drug developers, focusing on the distinct synthetic pathways, physicochemical properties, and biological applications of these two isomers.
Executive Summary: The "Warhead" vs. The "Linker"
In medicinal chemistry, the choice between a 1,2,4-triazole and a 1,2,3-triazole scaffold is rarely arbitrary. While both are stable, aromatic nitrogen heterocycles derived effectively from benzyl chloride, their functional roles diverge significantly:
-
1,2,4-Triazoles are the industry standard "Warheads" for antifungal therapy. Their specific nitrogen arrangement allows for strong coordination with the heme iron of the CYP51 enzyme, a mechanism critical for inhibiting fungal ergosterol biosynthesis.
-
1,2,3-Triazoles act as superior "Linkers" (Bioisosteres). Synthesized via "Click Chemistry," they mimic peptide bonds without susceptibility to enzymatic hydrolysis. They are primarily used to connect pharmacophores or improve the metabolic stability of a drug candidate.
Chemical Foundation & Electronic Properties
The fundamental difference lies in the arrangement of the nitrogen atoms, which dictates their electronic distribution, basicity, and metal-binding capability.
| Property | 1,2,4-Triazole | 1,2,3-Triazole |
| Structure | Nitrogens at positions 1, 2, and 4.[1][2] | Nitrogens at positions 1, 2, and 3.[1][3] |
| Dipole Moment | ~2.72 D (Gas phase) | ~5.00 D (High polarity) |
| pKa (Conjugate Acid) | ~10.0 (Weak base) | ~1.2 (Very weak base) |
| Heme Coordination | Strong (N4 nitrogen binds Fe²⁺/Fe³⁺) | Weak (Steric/electronic hindrance) |
| Metabolic Stability | High (Resistant to oxidation/hydrolysis) | Exceptional (Often inert) |
| Primary Role | Active Pharmacophore (Antifungal) | Peptidomimetic Linker / Scaffold |
Structural Visualization
The diagram below illustrates the numbering and the critical "N4" nitrogen in 1,2,4-triazole responsible for metal coordination.
Caption: Functional distinction between 1,2,4-triazole (metal coordinator) and 1,2,3-triazole (structural mimic).
Synthesis Pathways from Benzyl Chloride
Both isomers can be synthesized starting from Benzyl Chloride , but the pathways diverge immediately. 1,2,4-triazoles rely on alkylation (often requiring regioselectivity control), while 1,2,3-triazoles utilize the highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Pathway A: 1,2,4-Triazole (N-Alkylation)
-
Mechanism: Nucleophilic substitution (
). -
Challenge: The 1,2,4-triazole ring is an ambident nucleophile. Alkylation can occur at N1, N2, or N4.
-
Outcome: Under basic conditions (e.g.,
/Acetone), N1-alkylation is generally favored sterically and thermodynamically, yielding the bioactive 1-benzyl-1,2,4-triazole .
Pathway B: 1,2,3-Triazole (Click Chemistry) [4][5]
-
Step 1: Conversion of Benzyl Chloride to Benzyl Azide (
). -
Step 2: Reaction with a terminal alkyne using a Cu(I) catalyst.[4]
-
Outcome: Exclusively 1,4-disubstituted 1,2,3-triazoles . This reaction is regioselective, high-yielding, and works in aqueous media.
Caption: Divergent synthesis pathways from Benzyl Chloride to Triazole derivatives.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-1H-1,2,4-triazole
Target: Antifungal Pharmacophore Construction
-
Reagents: 1,2,4-Triazole (1.0 eq), Benzyl Chloride (1.1 eq), Potassium Carbonate (
, 2.0 eq), Acetone (Solvent). -
Procedure:
-
Dissolve 1,2,4-triazole (69 mg, 1 mmol) in dry acetone (5 mL).
-
Add anhydrous
(276 mg, 2 mmol) and stir at room temperature for 30 mins. -
Add Benzyl Chloride (126 µL, 1.1 mmol) dropwise.
-
Reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Filter off the solid inorganic salts. Evaporate the solvent. Dissolve residue in DCM, wash with water and brine.
-
Purification: The crude usually contains a mixture of N1 (major) and N4 (minor) isomers. Purify via column chromatography (Silica gel, EtOAc/Hexane gradient).
-
-
Yield: Typically 75–85% (N1 isomer).
Protocol B: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
Target: Click Chemistry Linker / Scaffold
-
Reagents: Benzyl Chloride (1.0 eq), Sodium Azide (
, 1.2 eq), Phenylacetylene (1.0 eq), Copper(II) Sulfate ( , 5 mol%), Sodium Ascorbate (10 mol%), t-Butanol/Water (1:1). -
Procedure (One-Pot):
-
Caution: Organic azides are potentially explosive. Handle with care behind a blast shield.
-
Dissolve Benzyl Chloride (1 mmol) and
(1.2 mmol) in DMSO or DMF (2 mL). Stir at 60°C for 2 hours to generate Benzyl Azide in situ. -
Dilute with t-Butanol/Water (1:1, 4 mL).
-
Add Phenylacetylene (1 mmol).
-
Add Sodium Ascorbate (20 mg) followed by
solution (12 mg). The solution typically turns bright yellow/orange. -
Stir vigorously at Room Temperature for 6–12 hours.
-
Workup: The product often precipitates out. Dilute with water, filter the solid, and wash with cold dilute ammonia (to remove Cu) and water.
-
-
Yield: Typically >90%. High purity often requires no chromatography.
Biological Performance Comparison
Mechanism of Action: CYP51 Inhibition
The primary target for triazole antifungals is Lanosterol 14
-
1,2,4-Triazole: The N4 nitrogen has an unhindered lone pair that coordinates directly to the Heme Iron (
) in the enzyme's active site. This blocks the binding of oxygen and halts ergosterol synthesis, killing the fungus. -
1,2,3-Triazole: The N3 nitrogen is less basic and sterically positioned such that coordination to the Heme Iron is significantly weaker (lower binding enthalpy). While some 1,2,3-triazoles show antifungal activity, they often rely on non-covalent interactions (hydrophobic/H-bonding) rather than direct metal coordination.
Comparative Data Table
| Metric | 1-Benzyl-1,2,4-triazole Deriv. | 1-Benzyl-1,2,3-triazole Deriv. | Implication |
| CYP51 Binding Energy | High (-10 to -12 kcal/mol) | Moderate (-8 to -9 kcal/mol) | 1,2,4 is the superior CYP51 inhibitor. |
| Antifungal MIC ( | 0.125 – 4.0 | 4.0 – >64 | 1,2,4 is generally more potent. |
| Anticancer ( | Variable | 0.5 – 10 | 1,2,3 is excellent for anticancer scaffolds. |
| Metabolic Half-Life | Moderate (Subject to oxidation) | High (Very stable ring) | 1,2,3 improves drug stability. |
Critical Insight: Recent studies (e.g., Mao et al., 2020) indicate that while 1,2,3-triazoles are weaker CYP51 inhibitors, they are potent inhibitors of IDO1 (Indoleamine 2,3-dioxygenase), a cancer target.[8] Thus, switch to 1,2,3-triazole if your target is not a metalloenzyme requiring strong coordination.
References
-
Structure & Reactivity: BenchChem. A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. (2025). Link
-
Heme Coordination: Callahan, D. L., et al. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes. Biochemistry (2012).[5][9] Link
- Antifungal Mechanism: Warrilow, A. G., et al. Azole affinity for sterol 14α-demethylase (CYP51) enzymes. Antimicrobial Agents and Chemotherapy (2013).
-
Synthesis Review: Dai, J., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry (2022). Link
- Anticancer Activity: Mao, Y., et al. Icotinib-1,2,3-triazole derivatives as IDO1 inhibitors. Journal of Medicinal Chemistry (2020).
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 5. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
As a Senior Application Scientist, I approach the handling of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole not merely as a compliance exercise, but as a dynamic system of risk mitigation. This compound presents a unique dual-hazard profile. It features a highly reactive benzylic chloride moiety—a potent alkylating agent and severe lachrymator—coupled with a 1,2,4-triazole ring, a privileged scaffold in pharmaceutical development.
The chloromethyl group makes it highly corrosive to mucous membranes, while its alkylating nature introduces potential mutagenicity and sensitization risks[1]. Understanding the mechanistic causality behind these hazards is critical for designing fail-safe operational and disposal protocols.
Mechanistic Hazard Assessment & Causality
The reactivity of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole stems from the electrophilic nature of the benzylic carbon. It readily undergoes SN1 and SN2 nucleophilic substitution. In biological systems, this means it can rapidly alkylate proteins and DNA, leading to acute toxicity and severe tissue burns[2]. In the ambient lab environment, exposure to atmospheric moisture can cause slow hydrolysis, releasing hydrogen chloride (HCl) gas, which exacerbates its lachrymatory (tear-inducing) and respiratory irritation effects[3].
Table 1: Quantitative Hazard Profile & PPE Specifications
| Hazard Category | GHS Classification | Physiological Effect | Required PPE Specification |
| Acute Toxicity | Category 4 (Oral/Dermal) | Mutagenic potential via DNA alkylation | Double-gloving (Nitrile inner, Butyl outer) |
| Corrosivity | Category 1B (Skin/Eye) | Severe burns, protein denaturation | Full-face shield, chemical-resistant apron |
| Lachrymator | STOT SE 3 | Severe tearing, respiratory irritation | NIOSH-approved respirator or Fume Hood |
| Sensitization | Category 1 (Skin/Resp) | Allergic contact dermatitis, asthma | Tyvek sleeves, completely closed lab suit |
Advanced Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive chloromethyl derivatives. The selection of protective gear must be based on chemical compatibility and breakthrough times.
-
Hand Protection (The Double-Glove System):
-
The "Why": Benzyl chlorides are highly lipophilic and readily permeate standard nitrile gloves, acting as a Trojan horse for dermal exposure.
-
Protocol: Wear a 4-mil inner nitrile glove for dexterity, overlaid with a 14-mil Butyl rubber or Silver Shield® outer glove. Butyl rubber provides a breakthrough time of >480 minutes against halogenated alkylating agents.
-
-
Respiratory & Eye Protection:
-
The "Why": The compound is a potent lachrymator and respiratory sensitizer[4].
-
Protocol: All manipulations must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80–120 feet per minute (fpm). If engineering controls are compromised, a NIOSH-approved full-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters is mandatory[5].
-
-
Body Protection:
-
The "Why": Accidental dusting or splashing can cause severe skin burns.
-
Protocol: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs, supplemented by a chemical-resistant Tyvek® apron during scale-up operations.
-
Operational Workflow: Step-by-Step Handling Protocol
To ensure scientific integrity and safety, every step must be a self-validating system.
Step 1: Pre-Operation Verification
-
Validate fume hood airflow using a digital anemometer (target: >100 fpm).
-
Ensure a neutralizing spill kit (containing 5% NaHCO₃ and inert absorbent) is within arm's reach.
Step 2: Closed-System Weighing
-
Tare a sealed vial on the analytical balance.
-
Inside the fume hood, transfer the desired mass of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole into the vial using an anti-static spatula.
-
Seal the vial before removing it from the hood to re-weigh.
-
Causality: This prevents the release of lachrymatory vapors or reactive dust into the general laboratory atmosphere.
Step 3: Reaction Initiation
-
Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis and HCl generation[6].
-
Introduce the compound against a positive counter-flow of inert gas.
Operational workflow and emergency decision matrix for handling chloromethyl triazoles.
Spill Response and Disposal Plan
A spill of an alkylating agent requires immediate chemical deactivation, not just physical cleanup.
Step-by-Step Decontamination Methodology:
-
Isolate & Evacuate: Immediately evacuate personnel from the immediate area. Maximize fume hood exhaust.
-
Chemical Neutralization (The "Why"): Do not use strong bases (like NaOH) to neutralize the spill. Strong bases will cause a violent, exothermic runaway reaction with the chloromethyl group. Instead, flood the spill with a weak nucleophile/base, such as a 5% Sodium Bicarbonate (NaHCO₃) solution or a 1:1 mixture of water and ethanol. This facilitates a controlled, endothermic hydrolysis of the alkyl chloride to a safer benzyl alcohol derivative.
-
Absorption: Cover the neutralized area with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite)[1].
-
Validation: Test the pH of the residual surface using pH paper to ensure complete neutralization (target pH 7-8) before final wiping.
-
Disposal: Collect all contaminated materials into a clearly labeled, sealable high-density polyethylene (HDPE) container. Dispose of as "Halogenated Organic Hazardous Waste" in accordance with institutional and EPA regulations.
References
-
SDS Manager. "4-(Chloromethyl)phenyl isocyanate SDS." SDS Manager. [Link]
-
National Center for Biotechnology Information. "2-(Chloromethyl)phenyl isocyanate | C8H6ClNO | CID 3462650." PubChem.[Link]
-
Capot Chemical. "Material Safety Data Sheet: [4-(chloromethyl)phenyl] acetate." Capot Chemical.[Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-(Chloromethyl)phenyl isocyanate | C8H6ClNO | CID 3462650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 4-(Chloromethyl)phenyl isocyanate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. capotchem.com [capotchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
